molecular formula C8H17N2NaO6S2 B157575 Pipes sodium CAS No. 10010-67-0

Pipes sodium

Numéro de catalogue: B157575
Numéro CAS: 10010-67-0
Poids moléculaire: 324.4 g/mol
Clé InChI: OGGAIRCLBMGXCZ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Monosodium PIPES is an organic salt that is the monosodium salt of 2,2'-piperazine-1,4-diylbisethanesulfonic acid (PIPES), a buffering agent. It has a role as a buffer. It contains a 2,2'-piperazine-1,4-diylbisethanesulfonate.

Propriétés

IUPAC Name

sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate
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InChI

InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGGAIRCLBMGXCZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

5625-37-6 (Parent)
Record name PIPES monosodium
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DSSTOX Substance ID

DTXSID9064893
Record name 1,4-Piperazinediethanesulfonic acid, monosodium salt
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name PIPES monosodium salt
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CAS No.

10010-67-0
Record name PIPES monosodium
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Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (1:1)
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Record name 1,4-Piperazinediethanesulfonic acid, monosodium salt
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Record name Sodium hydrogen piperazine-1,4-diethanesulphonate
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Foundational & Exploratory

The Temperature-Dependent pKa of PIPES Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer that has become a staple in a wide array of biochemical and molecular biology applications. As one of the "Good's buffers," it is prized for its pKa near physiological pH, minimal metal ion binding, and high aqueous solubility.[1] The sodium salt of PIPES is frequently used to prepare buffer solutions. However, for experiments requiring precise pH control, a critical understanding of the temperature-dependent nature of the pKa of PIPES is paramount. This technical guide provides a comprehensive overview of the pKa of PIPES sodium salt at various temperatures, detailed experimental protocols for its use, and a visualization of its application in a common biochemical assay.

Data Presentation: pKa of this compound Salt at Various Temperatures

The pKa of a buffer is the pH at which the concentrations of the acidic and basic species are equal. For many biological buffers, including PIPES, the pKa is temperature-dependent. The temperature coefficient for the pKa of PIPES is approximately -0.0085 per degree Celsius.[2] This signifies that for every one-degree Celsius increase in temperature, the pKa of PIPES decreases by about 0.0085 units, leading to a lower pH.[2]

Temperature (°C)pKa of PIPES
206.80[2]
256.76[2]
376.66[2]

This temperature-induced shift in pKa is a crucial factor to consider when preparing and using PIPES buffer for experiments conducted at temperatures other than the temperature of preparation. For instance, a PIPES buffer prepared to a pH of 7.0 at room temperature (around 25°C) will have a lower pH when used at a common physiological temperature of 37°C.[2]

Experimental Protocols

To ensure accuracy and reproducibility in experiments utilizing PIPES buffer, it is essential to follow standardized protocols for its preparation and for the calibration of pH measurement equipment.

Protocol 1: Preparation of a 0.1 M PIPES Buffer Solution

Materials:

  • PIPES, free acid (MW: 302.37 g/mol )

  • Sodium hydroxide (NaOH) solution, 1 M

  • Deionized water

  • Calibrated pH meter with a temperature probe

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Weighing the PIPES: To prepare 1 liter of a 0.1 M PIPES solution, weigh out 30.24 g of PIPES free acid.

  • Initial Dissolution: Add the PIPES powder to a beaker containing approximately 800 mL of deionized water. The free acid form of PIPES has low solubility in water.

  • pH Adjustment: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the suspension. Slowly add the 1 M NaOH solution dropwise. As the NaOH is added, the PIPES will dissolve.

  • Equilibration and Final pH Adjustment: Immerse the calibrated pH electrode and temperature probe into the solution. It is crucial to perform this step at the intended experimental temperature. For example, if the experiment will be conducted at 37°C, the buffer solution should be warmed to 37°C before the final pH adjustment. Continue to add NaOH dropwise until the desired pH is reached and stable.

  • Final Volume Adjustment: Once the target pH is achieved at the desired temperature, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Storage: Store the buffer solution at 4°C. Before use, it is imperative to allow the buffer to equilibrate to the experimental temperature and re-verify the pH.

Protocol 2: pH Meter Calibration at a Specific Temperature

Materials:

  • pH meter with an automatic temperature compensation (ATC) probe

  • Standard pH calibration buffers (e.g., pH 4.0, 7.0, and 10.0)

  • Beakers

  • Deionized water

Procedure:

  • Equilibrate Buffers: Place the standard pH calibration buffers in a water bath set to the desired experimental temperature and allow them to equilibrate.

  • Rinse and Dry: Rinse the pH electrode and ATC probe with deionized water and gently blot them dry with a lint-free tissue.

  • First Point Calibration: Immerse the electrode and probe in the pH 7.0 buffer. Allow the reading to stabilize and then calibrate the meter to this value.

  • Rinse and Dry: Repeat the rinsing and drying procedure.

  • Second Point Calibration: Immerse the electrode and probe in either the pH 4.0 or pH 10.0 buffer, depending on the expected pH range of your experimental solution. Allow the reading to stabilize and calibrate the meter.

  • Third Point Calibration (Optional but Recommended): For greater accuracy, rinse and dry the electrode and probe again and perform a third calibration with the remaining standard buffer.

  • Verification: After calibration, measure the pH of one of the standard buffers to ensure the calibration was successful. The pH meter is now calibrated for measurements at the specified temperature.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Enzyme Kinetics Assay Workflow

PIPES buffer is an excellent choice for many enzyme kinetics assays due to its pKa in the physiological range and its low propensity to bind most metal ions, which can be crucial for the activity of certain enzymes.[3] The following diagram illustrates a typical workflow for an enzyme kinetics assay where PIPES buffer is used to maintain a stable pH environment.

EnzymeKineticsWorkflow Enzyme Kinetics Assay Workflow with PIPES Buffer cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare 0.1 M PIPES Buffer (pH adjusted at experimental temperature) prep_enzyme Prepare Enzyme Stock Solution in PIPES Buffer prep_buffer->prep_enzyme prep_substrate Prepare Substrate Stock Solution in PIPES Buffer prep_buffer->prep_substrate mix_reagents Mix PIPES Buffer, Enzyme, and other co-factors in a cuvette/plate prep_enzyme->mix_reagents initiate_reaction Initiate Reaction by Adding Substrate prep_substrate->initiate_reaction equilibrate Equilibrate to Experimental Temperature mix_reagents->equilibrate Incubate equilibrate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometrically) initiate_reaction->monitor_reaction plot_data Plot Absorbance vs. Time monitor_reaction->plot_data calc_velocity Calculate Initial Velocity (V₀) plot_data->calc_velocity determine_kinetics Determine Kinetic Parameters (Km, Vmax) calc_velocity->determine_kinetics

Caption: A typical workflow for an enzyme kinetics assay using PIPES buffer.

Conclusion

The selection of an appropriate buffer is a critical determinant of success in many biological and biochemical experiments. This compound salt offers many advantages as a biological buffer, but its temperature-sensitive pKa necessitates careful consideration during experimental design and execution. By understanding the quantitative relationship between temperature and pKa, adhering to rigorous preparation and calibration protocols, and recognizing its role in specific experimental workflows, researchers can effectively harness the benefits of PIPES buffer to ensure the accuracy and reproducibility of their results. This in-depth guide provides the foundational knowledge for the informed and precise use of PIPES in research, scientific, and drug development settings.

References

chemical properties of piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Piperazine-N,N′-bis(2-ethanesulfonic acid) Sodium Salt

Introduction

Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer first described by Good and his colleagues.[1][2][3][4] It is a member of the ethanesulfonic acid buffer series, developed to meet several criteria for use in biological research: a pKa near physiological pH, high water solubility, chemical and enzymatic stability, and minimal interaction with biological components.[2][5] The free acid form of PIPES has low solubility in water; therefore, its sodium salt, piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt, is frequently used to significantly increase solubility and facilitate the preparation of buffer solutions.[2][5][6]

This guide provides a comprehensive overview of the core chemical properties of PIPES sodium salt, focusing on its physicochemical characteristics, stability, reactivity, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound salt are summarized in the tables below. These characteristics make it a reliable choice for a multitude of applications, including cell culture, protein purification, histology, and biochemical assays.[1][2]

Table 1: General Physicochemical Properties of this compound Salt
PropertyValueReferences
Full Chemical Name Piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt[7][8]
Synonyms Na-PIPES, PIPES monosodium salt[7][9]
Molecular Formula C₈H₁₇N₂NaO₆S₂[8][9][10]
Molecular Weight 324.35 g/mol [8][9][10]
Appearance White crystalline powder[7][10][11]
Melting Point >300 °C (decomposes)[2][10]
Effective pH Range 6.1 – 7.5[1][2][4][7][10][12][13][14][15][16][17][18][19]
pKa (at 25°C) 6.76[1][14][20]
Solubility Soluble in water, with solubility increasing as pH is raised.[1][2][6][18]
250 mg/mL in 0.1 N NaOH[7][8][10]
Temperature Dependence of pKa

A critical property of any buffer is the effect of temperature on its pKa. The pKa of PIPES decreases as the temperature increases, which must be accounted for when preparing buffers for experiments conducted at temperatures other than 25°C.[1][20] For instance, a buffer prepared to pH 7.0 at 25°C will have a lower pH at 37°C.[20] The pH should always be adjusted at the temperature at which the experiment will be performed.[1]

Table 2: pKa of PIPES at Various Temperatures
Temperature (°C)pKa ValueΔpKa/°CReferences
206.80-0.0085[20][21][22]
256.76-0.0085[20][21]
376.66-0.0085[20][21]

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of PIPES buffer.

  • Solid Form : As a crystalline powder, this compound salt is stable for years when stored at room temperature in a tightly sealed, dry, and light-resistant container.[5][10][15][16][23][24]

  • Solution Form : In its aqueous form, the buffer is stable for several weeks when refrigerated at 4°C and for 1-2 weeks at room temperature.[24] For long-term storage, sterile-filtered stock solutions should be stored at 4°C or, for extended periods, in aliquots at -20°C.[3][14]

  • Thermal Stability : PIPES solutions can withstand brief heating to 60-80°C.[24] However, autoclaving is not recommended for sterilization . The high temperature (121°C) and pressure of autoclaving can cause the piperazine ring to degrade, leading to a significant pH shift, loss of buffering capacity, and the formation of interfering byproducts.[12][24]

  • Light Sensitivity : While relatively stable under normal indoor lighting, prolonged exposure to high-intensity light (e.g., UV) may cause slow photooxidative degradation.[24] It is advisable to store stock solutions in amber or opaque bottles.[24]

  • Sterilization : The strongly recommended method for sterilizing PIPES buffer solutions is filtration through a 0.22 µm membrane filter.[3][12][14] This process effectively removes microbial contaminants without compromising the chemical integrity of the buffer.[12]

Reactivity and Chemical Compatibility

PIPES was specifically designed for minimal interaction with biological systems.

  • Metal Ion Chelation : A primary advantage of PIPES is its negligible capacity to form complexes with most metal ions, particularly divalent cations like calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][13][18][24][25][26] This is due to the molecular structure of PIPES, which lacks functional groups that readily form stable coordinate bonds with these ions.[25] This property makes it an excellent choice for studying metalloenzymes or in assays where metal ion concentration is a critical parameter.[4][13][25]

  • Redox Reactions : PIPES is not suitable for use in experiments involving redox reactions .[2][18] The piperazine ring in the PIPES molecule can undergo a one-electron oxidation to form radical cations.[4] These radicals can interfere with the reaction, damage enzymes or other molecules, and lead to inaccurate results, particularly in the presence of strong oxidizing agents.[2][4]

  • Assay Compatibility : PIPES is compatible with the bicinchoninic acid (BCA) protein assay.[2]

cluster_0 PIPES Buffering Equilibrium Protonated PIPES-H⁺ (Zwitterion) Effective at lower pH Deprotonated PIPES⁻ (Anion) Effective at higher pH Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Buffering equilibrium of PIPES.

Experimental Protocols

The following protocols provide standardized methodologies for the preparation and use of PIPES buffer.

Protocol 1: Preparation of 1 L of 0.1 M PIPES Buffer Solution

This protocol details the steps to prepare a 0.1 M PIPES buffer solution from its free acid form, adjusting the pH to a target value (e.g., 7.2).

Materials and Reagents:

  • PIPES, free acid (MW: 302.37 g/mol )

  • High-purity deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a temperature probe

  • Magnetic stirrer and stir bar

  • 1 L beaker and 1 L volumetric flask

  • (Optional) 0.22 µm sterile filter unit

Procedure:

  • Weigh PIPES: Accurately weigh 30.24 g of PIPES free acid and add it to a 1 L beaker.[21]

  • Initial Slurry: Add approximately 800 mL of dH₂O to the beaker. The PIPES free acid has low solubility and will form a cloudy suspension.[3][14][21]

  • Solubilization and pH Adjustment:

    • Place the beaker on a magnetic stirrer and begin agitation.

    • Immerse the calibrated pH electrode and temperature probe into the suspension. Ensure the meter is set to the intended final temperature of the experiment.[20]

    • Slowly add the 10 N NaOH solution dropwise. The PIPES powder will begin to dissolve as the pH increases and the sulfonic acid groups are deprotonated.[3][14][21]

    • Continue adding NaOH while monitoring the pH until all the powder has dissolved and the pH has stabilized at the target value (e.g., 7.2).[21]

  • Final Volume Adjustment:

    • Carefully transfer the clear solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of dH₂O and add the rinsing to the flask to ensure a complete transfer.

    • Add dH₂O to bring the final volume to exactly 1 L.[21]

    • Cap the flask and invert several times to ensure thorough mixing.

  • Sterilization and Storage:

    • For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.[3]

    • Store the buffer in a clearly labeled, sealed container at 4°C for long-term stability.[14][21]

start Start: Prepare Sterile PIPES Buffer weigh 1. Weigh PIPES Free Acid and add to dH₂O start->weigh adjust_ph 2. Add NaOH/KOH to dissolve and adjust pH weigh->adjust_ph final_vol 3. Adjust to final volume with dH₂O and mix adjust_ph->final_vol sterilize_choice 4. Sterilization Method? final_vol->sterilize_choice autoclave Autoclave (Not Recommended) sterilize_choice->autoclave Degradation Risk filter Sterile Filter (0.22 µm) (Recommended) sterilize_choice->filter Preserves Integrity store 5. Store in sterile container at 4°C filter->store end End: Sterile Buffer Ready store->end

Workflow for sterile PIPES buffer preparation.
Protocol 2: Experimental Workflow for an Enzyme Kinetics Assay

This protocol provides a generalized workflow for conducting an enzyme kinetics assay using PIPES buffer, leveraging its low metal-binding capacity.

Materials:

  • Enzyme of interest

  • Substrate

  • PIPES buffer stock solution (e.g., 1 M, pH 6.8)

  • Required cofactors or metal ions (if any)

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare Assay Buffer: Dilute the PIPES stock solution with deionized water to the desired final concentration (e.g., 50 mM).[17] Adjust the pH to the optimal value for the enzyme at the experimental temperature.

  • Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors using the prepared PIPES assay buffer.[17]

  • Assay Setup: In a cuvette or microplate well, combine the assay buffer and substrate solution. If required, add any cofactors.[17]

  • Pre-incubation: Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C) for several minutes.[17]

  • Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.[17]

  • Measure Activity: Immediately place the sample in the detection instrument and monitor the formation of the product or consumption of the substrate over time by measuring the change in absorbance, fluorescence, or other signal.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Repeat steps 3-6 with varying substrate concentrations to determine kinetic parameters like Kₘ and Vₘₐₓ.

start Start: Enzyme Assay prep_buffer 1. Prepare PIPES Assay Buffer (Working Concentration, Final pH) start->prep_buffer prep_reagents 2. Prepare Enzyme & Substrate Stocks in Assay Buffer prep_buffer->prep_reagents setup_rxn 3. Set up Reaction Mixtures (Buffer + Substrate) prep_reagents->setup_rxn incubate 4. Pre-incubate at Assay Temperature setup_rxn->incubate initiate 5. Initiate Reaction by adding Enzyme incubate->initiate measure 6. Measure Product Formation (e.g., Spectrophotometry) initiate->measure analyze 7. Analyze Data (Calculate Vmax, Km) measure->analyze end End: Kinetic Parameters Determined analyze->end

Workflow for a typical enzyme kinetics assay.

References

An In-depth Technical Guide to the Buffering Mechanism of PIPES Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties and buffering mechanism of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), a zwitterionic buffer widely used in biological and biochemical research. As one of the original "Good's buffers," PIPES is valued for its pKa near physiological pH, high water solubility in its salt form, minimal interaction with biological components, and negligible binding of divalent metal ions.[1][2][3][4] This document outlines its core principles, presents quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding for its application in research and development.

Core Physicochemical Properties

PIPES was developed to meet several critical criteria for a biological buffer, including resistance to enzymatic degradation and minimal absorption of visible and UV light.[5] Its effectiveness is centered around its pKa of approximately 6.76 at 25°C, which provides a reliable buffering range between pH 6.1 and 7.5.[3][4] The free acid form of PIPES has low solubility in water; therefore, it is typically prepared by dissolving the free acid in an aqueous solution of a base like sodium hydroxide (NaOH) or by using its more soluble sodium salt forms (monosodium or disodium salt).[2][6][7]

The Mechanism of Buffering Action

The buffering capacity of PIPES is a function of the equilibrium between its zwitterionic (protonated) form and its anionic (deprotonated) form. PIPES has two sulfonic acid groups and two tertiary amino groups. The pKa near 6.8 corresponds to the dissociation of a proton from one of the piperazine ring's nitrogen atoms.

The equilibrium can be represented as:

H-PIPES (Zwitterion/Acid) ⇌ PIPES⁻ (Anion/Conjugate Base) + H⁺

According to Le Châtelier's principle, this equilibrium shifts to counteract changes in hydrogen ion (H⁺) concentration:[8]

  • Addition of Acid (H⁺): If an acid is introduced into the buffer solution, the concentration of H⁺ increases. The equilibrium will shift to the left. The anionic conjugate base (PIPES⁻) combines with the excess H⁺ ions to form the zwitterionic acid (H-PIPES), thus resisting a significant drop in pH.[9]

  • Addition of Base (OH⁻): If a base is added, it introduces hydroxide ions (OH⁻), which neutralize H⁺ ions to form water. This decrease in H⁺ concentration causes the equilibrium to shift to the right. The zwitterionic H-PIPES releases a proton to replenish the consumed H⁺, thereby resisting a significant increase in pH.[9]

This dynamic equilibrium allows the PIPES buffer to maintain a relatively stable pH within its effective range, making it ideal for a variety of biological experiments, including cell culture, enzyme assays, and electron microscopy.[4][10][11]

Buffering_Mechanism cluster_equilibrium PIPES Buffer Equilibrium (pKa ≈ 6.8) cluster_actions Response to pH Change Acid H-PIPES (Zwitterionic Acid) Base PIPES⁻ (Anionic Conjugate Base) Acid->Base pKa ≈ 6.8 OH_minus OH⁻ Acid->OH_minus Equilibrium shifts RIGHT (Resists pH rise) Proton H⁺ Add_Acid Add Acid (e.g., HCl) H_plus H⁺ Add_Acid->H_plus Introduces Add_Base Add Base (e.g., NaOH) Add_Base->OH_minus Introduces H_plus->Base Equilibrium shifts LEFT (Resists pH drop) Water H₂O OH_minus->Water Neutralizes H⁺ to form

Caption: The buffering action of PIPES relies on an acid-base equilibrium.

Data Presentation

Quantitative data for PIPES buffer is summarized below for easy reference and comparison.

Table 1: Core Physicochemical Properties of PIPES

Parameter Value Reference(s)
Full Chemical Name Piperazine-N,N′-bis(2-ethanesulfonic acid) [3][12]
Molecular Weight 302.37 g/mol [4][10][12]
pKa (at 25°C) 6.76 [4]
Effective pH Range (at 25°C) 6.1 – 7.5 [3][4][10]
ΔpKa/°C -0.0085 [4][5][13]
Water Solubility (Free Acid) ~1 g/L (at 100°C) [2][5]

| Metal Ion Binding | Negligible |[1][2][4] |

Table 2: Temperature Dependence of PIPES pKa

The pKa of PIPES is sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than 25°C.[4][14][15] The pH of the buffer should always be adjusted at the intended experimental temperature.[4] The change in pKa per degree Celsius (ΔpKa/°C) is -0.0085.

Temperature (°C)Calculated pKa
46.94
206.80
256.76
376.66

Calculated based on pKa at 25°C and ΔpKa/°C of -0.0085.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M PIPES Buffer Solution (pH 7.2)

This protocol describes the preparation of a PIPES buffer solution from its free acid form.

Materials:

  • PIPES, Free Acid (MW: 302.37 g/mol )

  • Sodium Hydroxide (NaOH), 10 M solution

  • High-purity, deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Methodology:

  • Weigh PIPES: Weigh 30.24 g of PIPES free acid powder.

  • Initial Dissolution: Add the PIPES powder to a beaker containing approximately 800 mL of deionized water. The PIPES free acid will not dissolve completely.[7]

  • Adjust pH: While stirring the suspension, slowly add the 10 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. The PIPES powder will dissolve as the pH increases and it converts to its sodium salt form.[6]

  • Final pH Adjustment: Continue adding NaOH until the pH of the solution stabilizes at 7.2.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1000 mL.

  • Sterilization (Optional): If required for sterile applications like cell culture, the buffer solution should be sterilized by filtration through a 0.22 µm filter.[11] Autoclaving has also been reported as successful.[5]

  • Storage: Store the buffer solution at 4°C.[11]

Preparation_Workflow start Start weigh 1. Weigh 30.24 g PIPES Free Acid start->weigh add_water 2. Add to 800 mL deionized water weigh->add_water stir 3. Stir to create a suspension add_water->stir adjust_ph 4. Add 10 M NaOH dropwise to dissolve and adjust pH to 7.2 stir->adjust_ph final_volume 5. Transfer to 1 L flask and add water to final volume adjust_ph->final_volume pH is 7.2 sterilize 6. Sterile-filter (0.22 µm filter) final_volume->sterilize store 7. Store at 4°C sterilize->store end_node End store->end_node

Caption: Workflow for preparing a PIPES buffer solution from its free acid.

Protocol 2: Experimental Determination of pKa via Titration

This protocol outlines the method for determining the pKa of PIPES by generating a titration curve.

Materials:

  • 0.1 M PIPES solution (prepared with free acid, pH unadjusted)

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

Methodology:

  • Prepare Sample: Place 100 mL of the 0.1 M PIPES solution into a 250 mL beaker with a magnetic stir bar. Place the calibrated pH electrode in the solution.

  • Initial Reading: Record the initial pH of the PIPES solution.

  • Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).

  • Record Data: After each increment of NaOH is added and the pH reading has stabilized, record the total volume of NaOH added and the corresponding pH. Continue this process until the pH is well past the expected pKa (e.g., until pH 9.0).

  • Data Analysis: Plot the recorded pH values (y-axis) against the total volume of NaOH added (x-axis) to generate a titration curve.

  • Determine pKa: Identify the "equivalence point," which is the point of maximum slope on the curve. The "half-equivalence point" is the volume of NaOH that is exactly half of the volume required to reach the equivalence point. The pKa is the pH value at this half-equivalence point, which corresponds to the midpoint of the flat buffering region of the curve.[4]

Titration_Workflow start Start prepare 1. Prepare 100 mL of 0.1 M PIPES solution start->prepare titrate 2. Titrate with 0.1 M NaOH in small increments prepare->titrate record 3. Record pH after each increment titrate->record record->titrate Continue titration plot 4. Plot pH vs. Volume of NaOH added record->plot Titration complete analyze 5. Identify half-equivalence point on the curve plot->analyze determine_pka 6. The pH at this point is the pKa analyze->determine_pka end_node End determine_pka->end_node

Caption: Workflow for the experimental determination of pKa via titration.

References

The Genesis of Stability: A Technical Guide to the Discovery and Application of Good's Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the meticulous control of pH is not merely a matter of procedural fidelity; it is the bedrock upon which reproducible and meaningful results are built. Before the mid-20th century, researchers were often hampered by a limited and inadequate selection of buffering agents. Many of the available options were toxic to biological systems, interfered with enzymatic reactions, or were ineffective in the physiologically crucial pH range of 6 to 8. This technical guide delves into the seminal work of Dr. Norman E. Good and his colleagues, who revolutionized biological research with the introduction of a series of zwitterionic buffers, now ubiquitously known as "Good's buffers." We will explore the historical context of their discovery, the rigorous selection criteria that defined their utility, and the practical application of one of the most prominent members of this class, PIPES, in a critical biochemical assay.

From Inadequacy to Innovation: The Dawn of Good's Buffers

In 1966, Dr. Norman E. Good, along with his collaborators, published a landmark paper that addressed a fundamental challenge in biological research: the lack of suitable hydrogen ion buffers for in vitro studies.[1][2][3][4] At the time, commonly used buffers such as phosphate and Tris had significant drawbacks. Phosphate buffers, for instance, could precipitate essential divalent cations, while Tris was found to be toxic to some cellular systems and its pKa was highly sensitive to temperature changes.[5]

Recognizing these limitations, Good and his team embarked on a systematic search for new buffering compounds that would be inert in biological systems while providing stable pH control. This endeavor led to the synthesis and characterization of a series of novel zwitterionic compounds, laying the foundation for a new era of biochemical experimentation.[1][6][7]

The Guiding Principles: Good's Selection Criteria

The success and enduring legacy of Good's buffers can be attributed to the stringent set of criteria they were designed to meet. These principles, outlined in their 1966 publication, remain a benchmark for the development of biological buffers today.

G

These criteria ensured that the new buffers would be highly soluble in aqueous solutions, would not readily cross biological membranes, would have minimal interaction with essential metal ions, and would be stable under experimental conditions.[1][6][7] Furthermore, their low absorbance in the ultraviolet and visible spectrum prevented interference with common spectrophotometric assays.[1][6]

Physicochemical Properties of Good's Buffers

The initial set of buffers introduced by Good and his colleagues, along with subsequent additions, provided researchers with a versatile toolkit for a wide range of biological applications. The table below summarizes the key physicochemical properties of some of the most commonly used Good's buffers.

BufferpKa at 25°CUseful pH RangeΔpKa/°C
MES6.155.5 - 6.7-0.011
ADA6.626.0 - 7.2-0.011
PIPES 6.76 6.1 - 7.5 -0.0085
ACES6.886.1 - 7.5-0.020
MOPS7.206.5 - 7.9-0.015
BES7.176.4 - 7.8-0.016
TES7.406.8 - 8.2-0.020
HEPES7.486.8 - 8.2-0.014
Tricine8.057.4 - 8.8-0.021
Bicine8.267.6 - 9.0-0.018
TAPS8.407.7 - 9.1-0.028
CHES9.508.6 - 10.0-0.029
CAPS10.409.7 - 11.1-0.032

A Case Study: The Critical Role of PIPES in Microtubule Polymerization Assays

To illustrate the practical importance of Good's buffers, we will focus on the application of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) in the in vitro microtubule polymerization assay. This assay is a cornerstone of cytoskeletal research and a vital tool in the discovery of anti-cancer drugs that target microtubule dynamics.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their assembly and disassembly are fundamental to cell division, intracellular transport, and the maintenance of cell shape.[8] The polymerization of tubulin into microtubules can be monitored by the increase in turbidity of a solution, which is directly proportional to the mass of the assembled microtubules.[8]

The success of this assay is critically dependent on the buffering system. PIPES is the buffer of choice for this application due to several key properties that align with Good's original criteria:

  • Optimal pKa: With a pKa of 6.76, PIPES provides robust buffering in the optimal pH range for tubulin polymerization (pH 6.8-6.9).[8]

  • Minimal Metal Ion Binding: The assay requires the presence of Mg²⁺ and GTP, which are essential for tubulin polymerization. PIPES does not significantly chelate these crucial components, ensuring their availability for the reaction.[8]

  • Inertness: PIPES is biochemically inert and does not interfere with the structure or function of tubulin.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

The following protocol provides a detailed methodology for performing an in vitro microtubule polymerization assay using a PIPES-based buffer system.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))

  • MgCl₂

  • EGTA

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • Test compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well, half-area, clear-bottom plates

Buffer Preparation (General Tubulin Buffer - G-PEM):

  • Prepare an 80 mM PIPES stock solution and adjust the pH to 6.9 with KOH.

  • Prepare stock solutions of 2 mM MgCl₂ and 0.5 mM EGTA.

  • Combine the stock solutions to create the G-PEM buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • For the final polymerization buffer, add 10% (v/v) glycerol.

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep the tubulin solution on ice at all times.[9]

    • Prepare a 10 mM stock solution of GTP in G-PEM buffer.

    • Prepare 10X stock solutions of test compounds and controls (e.g., 100 µM paclitaxel, 100 µM nocodazole) in G-PEM buffer.

  • Assay Setup:

    • Pre-warm the spectrophotometer or plate reader to 37°C.[8]

    • In a 96-well plate on ice, add 10 µL of the 10X test compound, control, or vehicle (G-PEM buffer) to the appropriate wells.[9]

  • Initiation of Polymerization:

    • Just before starting the assay, add GTP to the tubulin solution to a final concentration of 1 mM.

    • Using a multichannel pipette, add 90 µL of the tubulin/GTP solution to each well of the 96-well plate. The final volume in each well will be 100 µL.[9]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.[9]

G

Conclusion

The development of Good's buffers was a transformative event in biological and biochemical research. By establishing a set of rigorous criteria for the ideal biological buffer, Norman Good and his colleagues provided the scientific community with a suite of tools that enabled more precise, reproducible, and physiologically relevant experiments. The enduring legacy of their work is evident in the countless research articles, laboratory protocols, and drug discovery programs that continue to rely on these indispensable reagents. The example of PIPES in the microtubule polymerization assay underscores the profound impact that a well-chosen buffer can have on the outcome and interpretation of an experiment. As research continues to advance into increasingly complex biological systems, the foundational principles laid out by Good and his team will undoubtedly continue to guide the development and selection of the next generation of biological buffers.

References

The Solubility of PIPES Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of the sodium salts of Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES), a zwitterionic buffer widely employed in biological and pharmaceutical research. An understanding of its solubility in various solvents is critical for the precise preparation of buffer solutions and the design of robust experimental conditions in a multitude of applications, including cell culture, enzyme kinetics, and protein purification.

Core Principles of PIPES Solubility

PIPES is a member of the "Good's buffers," a series of compounds developed to meet specific criteria for biological research. A key characteristic of these buffers is their high solubility in aqueous solutions and intentionally minimal solubility in organic solvents. This property is advantageous as it reduces the likelihood of the buffer interfering with biological systems by crossing cell membranes.

The solubility of PIPES is significantly influenced by pH. The free acid form of PIPES has limited solubility in water. However, converting it to its sodium salt form through deprotonation with a base like sodium hydroxide dramatically increases its aqueous solubility. Various sodium salt forms of PIPES are commercially available, including the monosodium, disodium, and sesquisodium salts, each with distinct solubility properties.

Quantitative Solubility Data

Table 1: Solubility of PIPES Monosodium Salt (C₈H₁₇N₂NaO₆S₂)

SolventTemperature (°C)SolubilityNotes
WaterRoom Temperature0.05 M[1]Forms a clear, colorless solution.[2]
0.1 N Sodium HydroxideRoom Temperature250 mg/mL[1][3]The addition of a base significantly increases solubility.
EthanolNot ReportedExpected to be very lowAs a Good's buffer, minimal solubility in organic solvents is a key characteristic.[4]
MethanolNot ReportedExpected to be very low
Dimethyl Sulfoxide (DMSO)Not ReportedExpected to be very low

Table 2: Solubility of PIPES Disodium Salt (C₈H₁₆N₂Na₂O₆S₂)

SolventTemperature (°C)SolubilityNotes
WaterRoom Temperature0.5 g/mL[5]Forms a clear, colorless solution.[5]
EthanolNot ReportedExpected to be very low
MethanolNot ReportedExpected to be very low
Dimethyl Sulfoxide (DMSO)Not ReportedExpected to be very low

Table 3: Solubility of PIPES Sesquisodium Salt (C₈H₁₆.₅N₂Na₁.₅O₆S₂)

SolventTemperature (°C)SolubilityNotes
WaterRoom Temperature10% (w/v)[6]Forms a clear, colorless solution.[6]
EthanolNot ReportedExpected to be very low
MethanolNot ReportedExpected to be very low
Dimethyl Sulfoxide (DMSO)Not ReportedExpected to be very low

Experimental Protocols

This section provides a detailed methodology for determining the equilibrium solubility of a PIPES sodium salt in a given solvent. This protocol can be adapted for various solvents and temperatures.

Protocol 1: Determination of Equilibrium Solubility

1. Materials:

  • This compound salt (monosodium, disodium, or sesquisodium)

  • Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • A validated analytical method for quantifying PIPES concentration (e.g., HPLC, UV-Vis spectrophotometry, or a validated titration method)

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound salt to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully separate the supernatant (the clear, saturated solution) from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) to remove any suspended particles. Ensure that the filter material is compatible with the solvent being used.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved this compound salt.

  • Calculation:

    • Calculate the solubility of the this compound salt in the solvent using the following formula, accounting for any dilution factors:

      • Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

3. Data Reporting:

  • Report the solubility as the average of at least three independent measurements, along with the standard deviation.

  • Specify the form of the this compound salt, the solvent, and the temperature at which the solubility was determined.

Visualization of Workflows and Pathways

General Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound like this compound salt.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add Excess This compound Salt to Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-48h) B->C D Allow Solid to Settle C->D E Separate Supernatant (Centrifugation/Filtration) D->E F Dilute Supernatant E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Workflow for determining buffer solubility.
PIPES Buffer in a Simplified MAP Kinase (MAPK) Signaling Pathway

PIPES buffer is often utilized in in vitro kinase assays due to its low metal ion binding capacity, which is crucial for studying metal-dependent enzymes like those in the MAPK signaling cascade. The following diagram illustrates a simplified representation of the MAPK pathway.

MAPK_Pathway cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Differentiation, etc. Transcription_Factors->Cellular_Response Regulates Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Buffer Prepare Kinase Reaction Buffer (containing PIPES, MgCl₂, etc.) Combine_Reagents Combine Kinase, Substrate, and Buffer in Reaction Vessel Prep_Buffer->Combine_Reagents Prep_Reagents Prepare Kinase, Substrate, and ATP Solutions Prep_Reagents->Combine_Reagents Initiate_Reaction Add ATP to Initiate Phosphorylation Combine_Reagents->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate (e.g., Radioactivity, Antibody) Stop_Reaction->Detect_Phosphorylation Quantify_Activity Quantify Kinase Activity Detect_Phosphorylation->Quantify_Activity

References

molecular structure and formula of PIPES sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PIPES Sodium Salt: Molecular Structure, Properties, and Applications

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) sodium salt is a zwitterionic biological buffer that is widely utilized in biochemistry, cell culture, and molecular biology research.[1][2] As one of the "Good's buffers" developed in the 1960s, it is valued for its pKa near physiological pH, minimal interaction with metal ions, and limited permeability through biological membranes.[1][3][4] This guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and common experimental protocols for this compound salt, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound salt is the monosodium salt of piperazine-N,N′-bis(2-ethanesulfonic acid).[5] The core of its structure is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. Each nitrogen atom is substituted with an ethanesulfonic acid group. The presence of the sulfonic acid groups and the tertiary amine groups of the piperazine ring gives PIPES its zwitterionic character.

Chemical Formula: C₈H₁₇N₂NaO₆S₂[3][5]

Synonyms:

  • Na-PIPES

  • Piperazine-1,4-diethanesulfonate sodium salt

  • 1,4-Piperazinediethanesulfonic acid sodium salt

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt[6]

Physicochemical Properties

The utility of this compound salt as a buffer is defined by its distinct physicochemical properties. These properties are summarized in the table below.

PropertyValueCitations
Molecular Weight 324.35 g/mol [3][5][6]
Appearance White crystalline powder[3]
Purity (Assay) ≥99% (titration)[3]
pKa (25 °C) 6.8
Useful pH Range 6.1 - 7.5[1][3]
Melting Point >300 °C[3]
Solubility 0.1 M NaOH: 250 mg/mL[3]
UV Absorbance (0.1M in H₂O) A260nm: ≤0.06, A280nm: ≤0.04[7]

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound salt.

Caption: 2D structure of this compound salt.

Experimental Protocols

Preparation of a 0.1 M PIPES Buffer Solution (pH 7.2)

PIPES free acid has poor solubility in water; therefore, the sodium salt is often used, or the pH is adjusted with a base to facilitate dissolution.[1][8][9]

Materials:

  • PIPES free acid (MW: 302.37 g/mol )

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution[9]

  • Deionized water (dH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and a 1 L volumetric flask

Protocol:

  • Calculate the required mass: For a 1 L solution of 0.1 M PIPES, weigh out 30.24 g of PIPES free acid.[9]

  • Initial Dissolution: Add approximately 800 mL of dH₂O to a beaker with a magnetic stir bar. While stirring, slowly add the weighed PIPES free acid. The powder will not dissolve completely at this stage.[9]

  • pH Adjustment:

    • Calibrate the pH meter at the temperature you will be using the buffer.

    • Immerse the pH electrode in the PIPES suspension.

    • Slowly add the 10 N NaOH solution dropwise. The PIPES powder will begin to dissolve as the pH increases.[9]

    • Continue to add NaOH while monitoring the pH until all the PIPES has dissolved and the pH is stable at your target of 7.2.

  • Final Volume Adjustment:

    • Carefully transfer the buffer solution into a 1 L volumetric flask.

    • Rinse the beaker with a small amount of dH₂O and add it to the flask to ensure a complete transfer.

    • Add dH₂O to bring the final volume to the 1 L mark.[9]

  • Final Check and Storage:

    • Invert the flask several times to ensure the solution is homogenous.

    • Re-check the pH of the final solution.

    • Store the buffer in a labeled, sealed container at room temperature or 4°C. For long-term storage, sterile filtration is recommended.[9]

Applications in Research

This compound salt is a versatile buffer used in a variety of biological and biochemical applications due to its non-toxic nature and stability.[2]

  • Cell Culture: It is frequently used in cell culture media because its pKa is close to physiological pH.[1]

  • Microscopy: It has been used to prepare BRB80 buffer for imaging microtubules and kinesin molecules via fluorescence microscopy.[2] It is also a component of PEM fixation solutions.[2]

  • Biochemical Assays: PIPES is suitable for use in the bicinchoninic acid (BCA) assay.[1] It has also been used in studies on the stability of α-nitrosyl-hemoglobin in red blood cells.[2]

  • Chromatography and Electrophoresis: It serves as a running buffer in gel electrophoresis and as an eluent in isoelectric focusing and chromatography.[1]

Logical Workflow for Buffer Preparation

The following diagram outlines the logical steps for preparing a PIPES buffer solution.

G A Calculate Mass of PIPES Free Acid B Add PIPES to ~80% Final Volume of dH₂O A->B C Stir to Create Suspension B->C D Calibrate pH Meter C->D E Adjust pH with NaOH/KOH to Dissolve D->E F Transfer to Volumetric Flask E->F G Add dH₂O to Final Volume F->G H Mix Thoroughly G->H I Verify Final pH H->I J Store Appropriately I->J

Caption: Workflow for PIPES buffer preparation.

References

A Technical Guide to the Zwitterionic Nature of PIPES Buffer and Its Implications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a high-purity zwitterionic buffering agent developed by Dr. Norman Good and colleagues in the 1960s to meet the stringent demands of biological research.[1][2] Its molecular structure, featuring both acidic and basic functional groups, confers a zwitterionic nature that makes it an invaluable tool for maintaining stable pH conditions in a wide array of sensitive biochemical and cellular assays.[3][4] This technical guide provides an in-depth examination of the core properties of PIPES, its experimental applications, and the critical implications of its zwitterionic character for researchers.

The Zwitterionic Core of PIPES

A zwitterion is a molecule that contains both positive and negative charges, rendering it electrically neutral overall.[5] In PIPES, this characteristic arises from its piperazine ring, which contains two tertiary amine groups, and two ethanesulfonic acid groups. At physiological pH, the sulfonic acid groups are deprotonated (negative charge), while the piperazine nitrogen atoms are protonated (positive charge).

This dual nature is fundamental to its function. It ensures high water solubility (as its salt form) and, critically, renders the buffer largely impermeable to biological membranes, a key feature for experiments requiring stable extracellular pH without affecting intracellular processes.[6][7][8]

Core Physicochemical Properties

The utility of a buffer is defined by its physicochemical properties. PIPES was specifically designed to be inert in biological systems while providing robust pH control.[9] Its key properties are summarized below.

PropertyValueImplication for Researchers
Molecular Weight 302.37 g/mol [6]Essential for accurate preparation of buffer solutions of a specific molarity.
pKa at 25°C 6.76[6]The pH at which the acidic and basic forms are balanced; the point of maximum buffering capacity.
Effective pH Range 6.1 – 7.5[1][6]Ideal for experiments mimicking physiological conditions, which typically require a pH between 6.8 and 7.4.[10][11]
ΔpKa/°C -0.0085[6][12]Indicates a low sensitivity of pKa to temperature changes, ensuring pH stability in experiments conducted at various temperatures.[12][13]
Metal Ion Binding Negligible for Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺[12][14]A critical advantage for studying metalloenzymes or reactions where divalent cations are essential cofactors.[13][15][16]
Solubility in Water Low as free acid (~1 g/L at 100°C)[6][12]The free acid is poorly soluble; dissolution requires titration with a base (e.g., NaOH or KOH) to form the soluble salt.[6][17][18]

Implications of the Zwitterionic Nature for Research

The unique zwitterionic structure of PIPES leads to several advantageous implications for experimental design and data integrity.

  • Minimal Interaction with Metal Ions : Unlike phosphate or Tris buffers, PIPES does not form significant complexes with most divalent metal ions.[9][14] This is crucial in enzyme kinetics, where metal ions often act as cofactors. Using PIPES ensures that the buffer does not chelate these essential ions, which would otherwise inhibit enzyme activity and lead to inaccurate results.[13][15]

  • Physiological pH Range Stability : With a pKa of 6.76, PIPES provides excellent buffering capacity in the physiological pH range of 6.1 to 7.5.[10][19] This makes it a superior choice for cell culture work, protein purification, and biochemical assays that need to mimic in vivo conditions.[3][20]

  • Exclusion from Biological Membranes : The charged nature of the zwitterion at neutral pH prevents PIPES from crossing cell membranes. This is a significant benefit in cell culture and live-cell imaging, as it maintains a stable extracellular environment without altering the intracellular pH or ionic balance.

  • Low Interference in Assays : PIPES exhibits low absorbance in the UV-visible spectrum, minimizing interference in spectrophotometric assays used to monitor reaction kinetics.[3][11]

G cluster_prep Preparation Workflow weigh Weigh 302.37g PIPES Free Acid dissolve Add to 800mL dH₂O (Suspension forms) weigh->dissolve titrate Titrate with 10N NaOH to dissolve & set pH 6.8 dissolve->titrate volume Adjust final volume to 1L titrate->volume sterilize Sterile filter (0.22 µm) volume->sterilize store Store at 4°C or -20°C (aliquots) sterilize->store G cluster_workflow Enzyme Assay Workflow prep_buffer Prepare PIPES Assay Buffer (e.g., 50mM PIPES, 10mM MgCl₂) prep_reagents Prepare Enzyme & Substrate in Assay Buffer prep_buffer->prep_reagents equilibrate Equilibrate Substrate + Buffer in Cuvette at 37°C prep_reagents->equilibrate initiate Initiate Reaction: Add Enzyme equilibrate->initiate measure Record Absorbance vs. Time initiate->measure analyze Calculate Initial Velocity measure->analyze G cluster_factors Cellular Homeostasis cluster_buffer Buffering Strategy start Stable pH is Critical for Cell Viability ion_grad Maintained Ion Gradients start->ion_grad protein_func Optimal Protein & Enzyme Function start->protein_func end Enhanced Cell Viability & Experimental Reproducibility ion_grad->end protein_func->end bicarb Bicarbonate System (CO₂ Dependent) bicarb->start Maintains Extracellular pH pipes PIPES Supplementation (CO₂ Independent) pipes->start Maintains Extracellular pH

References

Methodological & Application

Application Notes and Protocols for PIPES Sodium Salt in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) sodium salt is a zwitterionic biological buffer widely used in cell culture and other biochemical applications.[1] As one of the "Good's buffers," it is valued for its pKa of approximately 6.8 at 25°C, which is within the physiological pH range, making it an effective buffer for many cell culture systems.[1][2] Its utility is further enhanced by its minimal interaction with most divalent metal ions.[1] PIPES is considered non-toxic to cells at typical working concentrations and is impermeable to cell membranes.[3] These properties make PIPES sodium salt a valuable component in the formulation of cell culture media, particularly for sensitive cell lines and specific experimental conditions.

These application notes provide a comprehensive overview of the physicochemical properties of this compound salt, detailed protocols for its preparation and use in cell culture, and a summary of its performance characteristics.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound salt is provided below for easy reference.

PropertyValue
Full Chemical Name Piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt
Molecular Formula C₈H₁₇N₂NaO₆S₂
Molecular Weight 324.35 g/mol [3]
pKa at 25°C 6.8[2]
Effective Buffering pH Range 6.1 – 7.5[2]
Solubility in Water The free acid form is poorly soluble. The sodium salt is soluble in water.
Solubility in Aqueous NaOH The free acid form is soluble in aqueous NaOH.[1]

Applications in Cell Culture

This compound salt is a versatile buffering agent with a range of applications in cell culture, including:

  • Maintaining Physiological pH: Its pKa near physiological pH makes it an excellent choice for maintaining stable pH in cultures of mammalian cells, including primary neurons and various cell lines.[3][4]

  • Reducing Cytotoxicity: Compared to some other buffers, PIPES is generally considered to have low toxicity at typical working concentrations (10-25 mM).[5]

  • Minimal Metal Ion Interaction: PIPES does not form significant complexes with most divalent metal ions, which is advantageous in studies of metalloenzymes or other processes where metal ion concentration is critical.[1]

  • Histology and Microscopy: PIPES has been documented to minimize the loss of lipids during the fixation of tissues for electron microscopy.[6]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Sterile this compound Salt Stock Solution

This protocol describes the preparation of a 0.5 M sterile stock solution of this compound salt.

Materials:

  • This compound salt powder

  • High-purity, cell culture grade water

  • Sterile filter unit (0.22 µm pore size)

  • Sterile storage bottles

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Weigh this compound Salt: Accurately weigh 162.17 g of this compound salt powder to prepare 1 L of 0.5 M solution.

  • Dissolution: Add the this compound salt powder to a beaker containing approximately 800 mL of high-purity water.

  • Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

  • pH Adjustment: Carefully monitor the pH using a calibrated pH meter. Adjust the pH to the desired value (typically between 7.0 and 7.4 for cell culture applications) using sterile 1 N NaOH or 1 N HCl.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Add high-purity water to bring the final volume to 1 L.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the sterile 0.5 M this compound salt stock solution at 2-8°C.

G cluster_prep Protocol 1: Preparation of 0.5 M PIPES Stock Solution Weigh Weigh this compound Salt Dissolve Dissolve in Water Weigh->Dissolve Adjust_pH Adjust pH Dissolve->Adjust_pH Final_Volume Bring to Final Volume Adjust_pH->Final_Volume Sterilize Sterile Filter Final_Volume->Sterilize Store Store at 2-8°C Sterilize->Store

Caption: Workflow for preparing a sterile this compound salt stock solution.

Protocol 2: Supplementing Cell Culture Medium with this compound Salt

This protocol outlines the steps for adding the sterile this compound salt stock solution to a basal cell culture medium.

Materials:

  • Sterile 0.5 M this compound salt stock solution (from Protocol 1)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Other required supplements (e.g., Fetal Bovine Serum (FBS), antibiotics)

  • Sterile serological pipettes and tubes

  • Laminar flow hood

Procedure:

  • Determine Final Concentration: The optimal working concentration of PIPES in cell culture media typically ranges from 10 mM to 25 mM.[5] The ideal concentration should be determined empirically for each cell line and application.

  • Calculate Required Volume: Calculate the volume of the 0.5 M PIPES stock solution needed to achieve the desired final concentration in your total volume of cell culture medium using the formula: Volume of PIPES stock (mL) = (Desired final concentration (mM) × Total volume of medium (mL)) / 500 mM

  • Aseptic Addition: In a laminar flow hood, aseptically add the calculated volume of the sterile 0.5 M PIPES stock solution to the basal cell culture medium.

  • Add Other Supplements: Add other required supplements, such as FBS and antibiotics, to the medium.

  • Mix and Use: Gently mix the final medium to ensure uniform distribution of all components. The PIPES-buffered medium is now ready for use.

G cluster_supplement Protocol 2: Supplementing Cell Culture Medium Determine_Conc Determine Final Concentration (10-25 mM) Calculate_Vol Calculate Required Volume Determine_Conc->Calculate_Vol Aseptic_Add Aseptically Add to Medium Calculate_Vol->Aseptic_Add Add_Supplements Add Other Supplements (FBS, etc.) Aseptic_Add->Add_Supplements Mix Mix Gently Add_Supplements->Mix Ready Medium Ready for Use Mix->Ready

Caption: Workflow for supplementing cell culture medium with PIPES.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes a method to assess the potential cytotoxicity of this compound salt on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PIPES-buffered cell culture medium at various concentrations (e.g., 10, 25, 50, 100 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Treatment: Remove the existing medium and replace it with fresh medium containing different concentrations of this compound salt. Include a control group with no added PIPES.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

G cluster_mtt Protocol 3: Cytotoxicity Assessment (MTT Assay) Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with PIPES Concentrations Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Analyze Analyze Data Measure_Abs->Analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Performance and Considerations

Comparison with HEPES Buffer

PIPES and HEPES are two of the most common zwitterionic buffers used in cell culture. The choice between them depends on the specific experimental requirements.

FeatureThis compound SaltHEPES
pKa at 25°C 6.8[2]~7.5
Buffering Range 6.1 - 7.5[2]6.8 - 8.2
Solubility (Free Acid) Poorly soluble in water.[1]Readily soluble in water.
Metal Ion Binding Negligible for most divalent ions.[1]Negligible for most divalent ions.
Radical Formation Can form radicals, not ideal for redox studies.[1]Less prone to radical formation than PIPES.[2]
Phototoxicity Not known to be phototoxic.[2]Can be phototoxic in the presence of riboflavin and light.[2]
Limitations and Potential for Artifacts

While PIPES is a robust buffer, researchers should be aware of its limitations:

  • Radical Formation: PIPES can form radicals, making it unsuitable for experiments involving redox reactions.[1]

  • Solubility of Free Acid: The free acid form of PIPES has low water solubility, requiring the use of the more soluble sodium salt or pH adjustment with a base for dissolution.[1]

  • Morphological Artifacts: In some applications, such as tissue fixation for electron microscopy, the choice of buffer can influence cellular morphology. While PIPES has been shown to be superior to some other buffers in preserving ultrastructural details, it is always advisable to empirically determine the optimal fixation conditions.[6]

Signaling Pathway Considerations

The choice of buffering agent can potentially influence cellular signaling pathways. While specific, direct effects of PIPES on major signaling cascades like the MAPK/ERK pathway have not been extensively documented in readily available literature, it is a critical parameter to consider. The maintenance of a stable extracellular pH is crucial for the function of many cell surface receptors and ion channels that can trigger intracellular signaling events. Any significant pH shifts can indirectly affect signaling. For experiments focused on specific signaling pathways, it is recommended to validate that the chosen buffer and its concentration do not introduce unintended artifacts.

G cluster_pathway Potential Influence on Signaling Extracellular_Stimulus Extracellular Stimulus Receptor Cell Surface Receptor Extracellular_Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade PIPES_pH PIPES Buffer (Maintains Stable pH) PIPES_pH->Receptor Influences Environment Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: PIPES maintains pH, indirectly affecting signaling pathways.

Conclusion

This compound salt is a reliable and effective buffering agent for a wide range of cell culture applications. Its physiological pKa, low toxicity, and minimal interaction with metal ions make it a valuable tool for researchers. By following the provided protocols and considering the performance characteristics and limitations, scientists can successfully incorporate this compound salt into their cell culture media formulations to ensure stable and reproducible experimental conditions. As with any reagent, empirical validation for specific cell lines and experimental setups is recommended for optimal results.

References

Application of PIPES Buffer in Electron Microscopy Sample Preparation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of electron microscopy (EM), the preservation of cellular ultrastructure in a near-native state is paramount for obtaining high-fidelity images and accurate data. The choice of buffer during the initial fixation step is a critical determinant of sample quality. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer has emerged as a superior choice for a wide range of EM applications due to its unique chemical properties that offer significant advantages over traditional buffers like cacodylate and phosphate.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of PIPES buffer in electron microscopy sample preparation.

PIPES is a zwitterionic "Good's" buffer with a pKa of 6.76 at 25°C, making it an excellent buffering agent in the physiological pH range of 6.1 to 7.5.[2] Its organic nature minimizes the extraction of cellular components, leading to enhanced preservation of delicate structures.[1][2]

Key Advantages of PIPES Buffer in Electron Microscopy

PIPES buffer offers several distinct advantages that contribute to high-quality ultrastructural analysis:

  • Superior Ultrastructural Preservation: PIPES buffer consistently provides excellent preservation of fine cellular details, including membranes and cytoskeletal elements.[2][3][4] This is particularly beneficial for delicate samples or when longer fixation times are required.[4]

  • Reduced Lipid Extraction: One of the most significant advantages of PIPES buffer is its ability to minimize the loss of lipids during sample preparation.[1][3][5] This is crucial for maintaining the integrity of cellular membranes. Studies have shown a significant reduction in lipid extraction when using PIPES-buffered glutaraldehyde compared to cacodylate-buffered fixatives.[5]

  • Minimized Artifacts: As an organic buffer, PIPES is less likely to react with cellular components, thereby reducing the extraction of proteins and other macromolecules that can occur with inorganic buffers like phosphate.[1]

  • Non-Toxicity: Unlike cacodylate buffer, which contains arsenic and is highly toxic, PIPES is a non-toxic and safer alternative for laboratory personnel.[1]

  • Compatibility with Elemental Analysis: PIPES buffer does not contribute extraneous ions, making it an ideal choice for studies involving energy-dispersive X-ray analysis (EDXA) where accurate elemental composition is required.[4]

Data Presentation: Comparison of Buffers

The choice of buffer can significantly impact the quality of ultrastructural preservation. The following table summarizes a comparison between PIPES, cacodylate, and phosphate buffers.

FeaturePIPES BufferCacodylate BufferPhosphate Buffer
Chemical Nature Zwitterionic organic bufferOrganic arsenate bufferInorganic phosphate buffer
pH Range 6.1 - 7.56.4 - 7.45.8 - 8.0
Ultrastructural Preservation Excellent, especially for delicate structuresGoodGood, but can cause some extraction
Lipid Retention High (Significant reduction in lipid loss)[5]Moderate (Can cause lipid extraction)Moderate to Low (Can cause lipid extraction)
Toxicity Non-toxicHighly toxic (contains arsenic)Non-toxic
Interaction with Fixatives InertInertCan precipitate with some fixatives
Suitability for EDXA ExcellentNot suitable (contains arsenic)Can interfere due to phosphate peak

Experimental Protocols

Protocol 1: Preparation of 0.1 M PIPES Buffer Stock Solution

Materials:

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (1 N)

  • Distilled or deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 30.24 g of PIPES free acid and add it to 800 mL of distilled water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • The free acid form of PIPES has low solubility in water. While stirring, slowly add 1 N NaOH or KOH dropwise to the solution.

  • Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the PIPES powder is completely dissolved and the desired pH (typically 7.2-7.4 for mammalian tissues and 6.8 for plant tissues) is reached.

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with distilled water.

  • Store the 0.1 M PIPES buffer solution at 4°C. For long-term storage, the solution can be filter-sterilized.

Protocol 2: Standard Fixation of Mammalian Tissues for TEM

Materials:

  • Freshly dissected mammalian tissue

  • 0.1 M PIPES buffer, pH 7.2-7.4

  • Glutaraldehyde (EM grade), 25% or 50% aqueous solution

  • Osmium tetroxide (OsO₄)

  • Ethanol series (50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin embedding medium

Procedure:

  • Primary Fixation:

    • Immediately after dissection, cut the tissue into small cubes (no larger than 1 mm³).

    • Prepare the primary fixative solution: 2.5% glutaraldehyde in 0.1 M PIPES buffer (pH 7.2-7.4).

    • Immerse the tissue blocks in the fixative solution for 2-4 hours at 4°C.

  • Washing:

    • Wash the tissue blocks three times for 10 minutes each in 0.1 M PIPES buffer at 4°C.

  • Post-fixation:

    • Prepare a 1% osmium tetroxide solution in 0.1 M PIPES buffer.

    • Post-fix the tissue blocks for 1-2 hours at 4°C in the dark.

  • Washing:

    • Wash the tissue blocks three times for 10 minutes each with distilled water at room temperature.

  • Dehydration:

    • Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 90%, and 3 changes of 100%) for 10-15 minutes at each step.

  • Infiltration:

    • Infiltrate the tissue with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

    • Infiltrate with pure epoxy resin for at least 3 hours or overnight.

  • Embedding:

    • Embed the tissue blocks in fresh epoxy resin in embedding molds and polymerize at 60°C for 48 hours.

Protocol 3: Fixation of Plant Tissues for TEM

Materials:

  • Fresh plant tissue

  • 0.1 M PIPES buffer, pH 6.8

  • Glutaraldehyde (EM grade), 25% or 50% aqueous solution

  • Paraformaldehyde

  • Osmium tetroxide (OsO₄)

  • Ethanol series (50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin embedding medium

Procedure:

  • Primary Fixation:

    • Cut small pieces of plant tissue (approx. 1 mm³) in a drop of fixative.

    • Prepare the primary fixative solution: 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M PIPES buffer (pH 6.8).

    • Immerse the tissue in the fixative solution and apply a vacuum for 15-30 minutes to aid infiltration. Fix for a total of 2-4 hours at room temperature.

  • Washing:

    • Wash the tissue three times for 15 minutes each in 0.1 M PIPES buffer.

  • Post-fixation:

    • Post-fix in 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at room temperature.

  • Washing:

    • Wash the tissue three times for 10 minutes each with distilled water.

  • Dehydration, Infiltration, and Embedding:

    • Follow steps 5-7 from Protocol 2.

Mandatory Visualizations

G cluster_0 Buffer Selection for Optimal Ultrastructural Preservation start Start: Sample for Electron Microscopy sample_type Delicate Sample? (e.g., embryonic tissue, cultured cells) start->sample_type lipid_preservation Lipid Preservation Critical? sample_type->lipid_preservation No pipes Use PIPES Buffer sample_type->pipes Yes edxa_analysis EDXA Analysis Required? lipid_preservation->edxa_analysis No lipid_preservation->pipes Yes toxicity_concern Toxicity a Concern? edxa_analysis->toxicity_concern No edxa_analysis->pipes Yes cacodylate Consider Cacodylate Buffer toxicity_concern->cacodylate No phosphate Consider Phosphate Buffer toxicity_concern->phosphate Yes

Caption: Decision-making flowchart for selecting an appropriate buffer in electron microscopy.

G cluster_workflow Standard EM Sample Preparation Workflow with PIPES Buffer start Tissue Dissection (<1mm³) primary_fixation Primary Fixation (2.5% Glutaraldehyde in 0.1M PIPES Buffer) start->primary_fixation washing1 Washing (0.1M PIPES Buffer) primary_fixation->washing1 post_fixation Post-fixation (1% Osmium Tetroxide in 0.1M PIPES Buffer) washing1->post_fixation washing2 Washing (Distilled Water) post_fixation->washing2 dehydration Dehydration (Graded Ethanol Series) washing2->dehydration infiltration Infiltration (Propylene Oxide & Resin) dehydration->infiltration embedding Embedding (Epoxy Resin) infiltration->embedding sectioning Ultramicrotomy embedding->sectioning staining Staining (Uranyl Acetate & Lead Citrate) sectioning->staining imaging TEM Imaging staining->imaging

Caption: A standard workflow for preparing biological samples for TEM using PIPES buffer.

References

Preparing a 1M Stock Solution of PIPES Sodium Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the preparation of a 1M stock solution of PIPES sodium salt, a widely used buffer in biological and pharmaceutical research.

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer valued for its pKa of 6.8 at 25°C, which makes it an effective buffer in the physiological pH range of 6.1 to 7.5. A key advantage of PIPES is its minimal interference with biological systems, including its negligible binding of divalent metal ions. This application note details the precise methodology for preparing a high-concentration 1M stock solution of this compound salt for various laboratory applications.

Quantitative Data Summary

For the preparation of a 1M this compound salt stock solution, the following quantitative data are essential:

ParameterValue
Compound Name This compound Salt
Molecular Formula C₈H₁₇N₂NaO₆S₂
Molecular Weight 324.35 g/mol [1][2][3][4][5]
pKa (25°C) 6.8[5][6]
Effective pH Range 6.1 - 7.5[2][6]
Mass for 1L of 1M Solution 324.35 g
Solvent Deionized or Distilled Water
pH Adjustment Required (typically with NaOH)

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing 1 liter of a 1M this compound salt stock solution.

Materials and Reagents:
  • This compound salt (Molecular Weight: 324.35 g/mol )

  • Deionized or distilled water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L beaker

  • 1 L graduated cylinder

  • Weighing paper or boat and spatula

  • (Optional) 0.22 µm sterile filter unit

Procedure:
  • Weighing this compound Salt: Accurately weigh 324.35 g of this compound salt.

  • Initial Mixing: To a 1 L beaker containing a magnetic stir bar, add approximately 800 mL of dH₂O. While stirring, slowly add the weighed this compound salt to the water. The this compound salt may not fully dissolve at this stage, forming a suspension.

  • pH Adjustment and Dissolution:

    • Place the beaker on a magnetic stirrer.

    • Immerse a calibrated pH electrode into the suspension.

    • Slowly add 10 M NaOH solution dropwise while continuously monitoring the pH. The addition of NaOH will facilitate the dissolution of the this compound salt.

    • Continue adding NaOH until the this compound salt is completely dissolved, and the desired pH is reached and stable. The target pH will depend on the specific application, but a common starting point is within the buffer's effective range (e.g., pH 6.8-7.4).

  • Final Volume Adjustment:

    • Once the solution is clear and the pH is stable, carefully transfer the solution to a 1 L graduated cylinder.

    • Rinse the beaker with a small amount of dH₂O and add the rinsing to the graduated cylinder to ensure a complete transfer.

    • Add dH₂O to bring the final volume to exactly 1 L.

    • Seal the graduated cylinder and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage (Optional):

    • For applications requiring sterility, filter the 1M PIPES solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Store the solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a 1M this compound salt stock solution.

G cluster_0 Preparation cluster_1 Optional Steps weigh 1. Weigh 324.35 g of This compound Salt mix 2. Add to 800 mL dH₂O and stir weigh->mix adjust_ph 3. Adjust pH with 10 M NaOH until fully dissolved mix->adjust_ph final_volume 4. Adjust final volume to 1 L with dH₂O adjust_ph->final_volume sterilize 5. Sterile filter (0.22 µm) final_volume->sterilize store 6. Store at 4°C or -20°C sterilize->store

Workflow for preparing a 1M this compound salt stock solution.

References

Application Notes and Protocols for PIPES Buffer in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the use of Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) as a running buffer in gel electrophoresis for the separation of nucleic acids and proteins. While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most commonly used buffers for DNA agarose gel electrophoresis, and MOPS-based buffers are standard for denaturing RNA analysis, PIPES offers unique properties that may be advantageous for specific applications. With a pKa of 6.8, PIPES provides excellent buffering capacity in the slightly acidic to neutral pH range (6.1-7.5).[1][2][3] A key feature of PIPES is its negligible interaction with most metal ions, making it an ideal buffer for experiments where metal ion interference is a concern.[1] This document outlines the properties of PIPES, provides protocols for its use in DNA and RNA gel electrophoresis, and includes a comparative discussion with traditional buffer systems.

Introduction

Gel electrophoresis is a fundamental technique in molecular biology for the separation of macromolecules such as DNA, RNA, and proteins. The choice of running buffer is critical as it maintains a stable pH and provides ions to conduct the electric current.[4] The most widely used buffers for nucleic acid electrophoresis are TAE and TBE.[3][5] For denaturing RNA electrophoresis, MOPS-based buffers are the standard.[2][6]

PIPES is a zwitterionic biological buffer that belongs to the "Good's" buffers group.[7] Its pKa of 6.8 makes it a strong buffer for maintaining a stable pH between 6.1 and 7.5.[1][3] A significant advantage of PIPES is its low propensity to form complexes with most metal ions, a valuable characteristic in studies of metalloproteins or in enzymatic reactions that are sensitive to metal ion concentrations.[1] These properties suggest that PIPES could be a valuable alternative running buffer in specific electrophoretic applications.

Data Presentation

While direct quantitative comparisons of PIPES with TAE and TBE for DNA electrophoresis are not extensively documented in publicly available literature, the following tables summarize the well-established characteristics and performance of TAE and TBE buffers to provide a baseline for comparison.

Table 1: Comparison of Common DNA Electrophoresis Running Buffers

PropertyTAE (Tris-acetate-EDTA)TBE (Tris-borate-EDTA)PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid))
Buffering Capacity LowerHigherPotentially high within its buffering range
Optimal Resolution > 2 kb DNA fragments[3][5][8]< 2 kb DNA fragments[3][5][8]Theoretically good for a broad range, but requires empirical validation.
Heat Generation HigherLowerExpected to be low due to zwitterionic nature at neutral pH.
Enzyme Inhibition No significant inhibitionBorate can inhibit some enzymes (e.g., ligases)[5]Not known to be a strong enzyme inhibitor.
DNA Recovery Generally betterCan be lower due to borate-agarose interactionExpected to be good.

Table 2: Recommended Running Conditions for DNA Agarose Gel Electrophoresis

BufferAgarose Concentration (%)Voltage (V/cm)Typical Run TimeNotes
TAE 0.7 - 1.51 - 51 - 3 hoursBuffer recirculation may be needed for long runs.[8]
TBE 1.0 - 2.05 - 101 - 2 hoursProvides sharper bands for small fragments.[5]
PIPES 0.8 - 2.0 (theoretical)5 - 10 (theoretical)To be determinedLower voltage is recommended initially to avoid overheating.

Experimental Protocols

Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 6.8)

Materials:

  • PIPES (free acid)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Nuclease-free water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • To prepare 1 L of 1 M PIPES stock solution, weigh out 302.37 g of PIPES free acid.

  • Add the PIPES powder to a beaker containing approximately 800 mL of nuclease-free water.

  • Stir the suspension using a magnetic stirrer. PIPES free acid has low solubility in water.

  • Slowly add a concentrated NaOH or KOH solution dropwise to the suspension while monitoring the pH. The PIPES will dissolve as it is converted to its salt form.

  • Continue adding the base until the desired pH of 6.8 is reached.

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with nuclease-free water.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store the stock solution at 4°C.

G cluster_prep Preparation of 1M PIPES Stock Solution weigh Weigh 302.37g of PIPES free acid dissolve Add to 800mL of nuclease-free water and stir weigh->dissolve adjust_ph Slowly add NaOH/KOH to adjust pH to 6.8 dissolve->adjust_ph final_volume Transfer to 1L volumetric flask and add water to the mark adjust_ph->final_volume sterilize Sterilize by filtration (0.22 µm filter) final_volume->sterilize store Store at 4°C sterilize->store

Caption: Workflow for preparing a 1M PIPES stock solution.

Protocol 2: DNA Agarose Gel Electrophoresis using PIPES Buffer

Materials:

  • 1 M PIPES stock solution (pH 6.8)

  • Agarose

  • Nuclease-free water

  • DNA samples

  • 6X DNA loading dye

  • DNA ladder

  • Electrophoresis chamber and power supply

  • Gel casting tray and combs

  • Microwave or heating plate

  • UV transilluminator

Procedure:

  • Prepare 1X PIPES Running Buffer: Dilute the 1 M PIPES stock solution to a final concentration of 20 mM. For 1 L, add 20 mL of 1 M PIPES to 980 mL of nuclease-free water.

  • Cast the Agarose Gel:

    • For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X PIPES running buffer in a flask.

    • Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 50-60°C.

    • Add a DNA stain (e.g., ethidium bromide or a safer alternative) to the desired concentration.

    • Pour the agarose solution into a gel casting tray with combs and allow it to solidify.

  • Set up the Electrophoresis:

    • Place the solidified gel in the electrophoresis chamber and fill the chamber with 1X PIPES running buffer until the gel is submerged.

    • Carefully remove the combs.

  • Load and Run the Gel:

    • Mix DNA samples and the DNA ladder with 6X loading dye.

    • Load the samples into the wells of the gel.

    • Connect the power supply and run the gel at a constant voltage (e.g., 5-10 V/cm).

  • Visualize the Results:

    • After electrophoresis, visualize the DNA bands using a UV transilluminator.

G cluster_dna_protocol DNA Agarose Gel Electrophoresis with PIPES Buffer prepare_buffer Prepare 1X PIPES Running Buffer (20 mM) cast_gel Cast Agarose Gel with 1X PIPES Buffer and DNA Stain prepare_buffer->cast_gel setup_rig Place Gel in Electrophoresis Chamber and Add Buffer cast_gel->setup_rig load_samples Load DNA Samples and Ladder setup_rig->load_samples run_gel Run Electrophoresis at Constant Voltage load_samples->run_gel visualize Visualize DNA Bands on UV Transilluminator run_gel->visualize

Caption: Workflow for DNA agarose gel electrophoresis using PIPES buffer.

Protocol 3: Denaturing RNA Agarose Gel Electrophoresis using PIPES-Formaldehyde Buffer

Note: Formaldehyde is toxic and should be handled in a fume hood.

Materials:

  • 1 M PIPES stock solution (pH 6.8)

  • Agarose

  • Nuclease-free water

  • Formaldehyde (37% solution)

  • Formamide

  • RNA samples

  • RNA loading dye

  • RNA ladder

  • Electrophoresis chamber and power supply (RNase-free)

  • Gel casting tray and combs (RNase-free)

  • Microwave or heating plate

Procedure:

  • Prepare 10X PIPES-EDTA Buffer: Prepare a 10X stock solution containing 0.2 M PIPES (pH 6.8) and 10 mM EDTA.

  • Prepare the Denaturing Gel:

    • For a 1.2% gel, add 1.2 g of agarose to 72 mL of nuclease-free water and heat to dissolve.

    • Cool to 60°C and in a fume hood, add 10 mL of 10X PIPES-EDTA buffer and 18 mL of 37% formaldehyde.

    • Swirl to mix and immediately pour into an RNase-free gel casting tray.

  • Prepare RNA Samples:

    • To the RNA sample, add formamide, 10X PIPES-EDTA buffer, and formaldehyde to denature the RNA.

    • Incubate the samples at 65°C for 15 minutes, then immediately place on ice.

    • Add RNA loading dye to the samples.

  • Set up and Run the Electrophoresis:

    • Place the gel in an RNase-free electrophoresis chamber and fill with 1X PIPES-EDTA running buffer (with formaldehyde).

    • Load the denatured RNA samples and ladder.

    • Run the gel at a low constant voltage (e.g., 3-5 V/cm).

  • Visualize the RNA:

    • Stain the gel with an appropriate RNA stain (e.g., ethidium bromide or SYBR Green) and visualize on a UV transilluminator.

G cluster_rna_protocol Denaturing RNA Electrophoresis with PIPES-Formaldehyde Buffer prepare_gel Prepare Denaturing Agarose Gel with PIPES-Formaldehyde denature_rna Denature RNA Samples with Formaldehyde and Formamide prepare_gel->denature_rna setup_rig Set up RNase-free Electrophoresis Chamber denature_rna->setup_rig load_samples Load Denatured RNA Samples and Ladder setup_rig->load_samples run_gel Run Electrophoresis at Low Voltage load_samples->run_gel visualize Stain and Visualize RNA run_gel->visualize

Caption: Workflow for denaturing RNA gel electrophoresis using PIPES buffer.

Discussion and Conclusion

PIPES buffer presents a viable alternative to traditional running buffers in gel electrophoresis, particularly in applications sensitive to metal ion contamination. Its buffering range is well-suited for the analysis of nucleic acids and proteins under slightly acidic to neutral conditions.

For DNA electrophoresis , while TAE and TBE are well-characterized, PIPES may offer advantages in specific contexts. The lack of borate in a PIPES-based buffer would be beneficial for downstream enzymatic applications, similar to TAE. The expected lower heat generation compared to TAE could allow for higher voltages and shorter run times, a feature characteristic of TBE. Further empirical studies are required to provide a quantitative comparison of resolution, migration rates, and optimal running conditions for PIPES in DNA agarose gel electrophoresis.

For RNA electrophoresis , MOPS buffer is the established standard for denaturing gels. However, the concept of "pK-matched" buffers providing better resolution for large RNA species suggests that alternative buffers can be advantageous.[9] With a pKa of 6.8, PIPES is close to the pKa of MOPS (7.2) and could theoretically offer similar performance in maintaining a stable pH during denaturing RNA electrophoresis. Its utility in this application warrants further investigation.

References

PIPES Buffer: A Superior Choice for Maintaining Stable pH in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical and enzymatic research, the precise control of pH is paramount for obtaining accurate and reproducible results. The choice of buffer can significantly influence enzyme activity, stability, and kinetics. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer, a zwitterionic "Good's" buffer, has emerged as a robust solution for a wide range of enzymatic assays due to its ideal physicochemical properties.[1][2] This document provides detailed application notes and experimental protocols for the effective use of PIPES buffer in enzymatic assays, ensuring stable pH conditions.

Core Properties and Advantages of PIPES Buffer

PIPES is a popular buffering agent in biochemistry and molecular biology.[1][3] Its key features make it particularly well-suited for sensitive enzymatic studies. With a pKa of approximately 6.8 at 25°C, it provides excellent buffering capacity in the physiologically relevant pH range of 6.1 to 7.5.[4][5][6] This stability is crucial for mimicking cellular conditions and preventing pH fluctuations that could compromise enzyme function.[1]

One of the most significant advantages of PIPES is its negligible tendency to bind divalent metal ions such as Mg²⁺, Mn²⁺, and Ca²⁺.[5][6] This is a critical feature when studying metalloenzymes that depend on these cations as cofactors for their catalytic activity.[1][5] Unlike buffers such as Tris, which can chelate metal ions, PIPES ensures that the concentration of these essential cofactors remains constant throughout the assay.[7] Furthermore, PIPES exhibits low absorbance in the UV-visible spectrum, which prevents interference in common spectrophotometric assays used to monitor enzyme kinetics.[1][5]

However, it is important to note that the free acid form of PIPES has low solubility in water, requiring the addition of a base like NaOH or KOH to dissolve it.[1][5] Additionally, under specific conditions, such as in the presence of strong oxidizing agents, PIPES can form radical cations, which may interfere with redox-sensitive assays.[1][8]

Data Presentation: Physicochemical Properties and Buffer Comparison

For easy reference and comparison, the physicochemical properties of PIPES buffer are summarized below.

Table 1: Physicochemical Properties of PIPES Buffer

PropertyValueReference(s)
Chemical NamePiperazine-N,N′-bis(2-ethanesulfonic acid)[1]
Molecular Weight302.37 g/mol [4][6]
pKa at 25°C~6.76 - 6.8[4][5][6]
Effective pH Range6.1 - 7.5[1][4][6]
ΔpKa/°C-0.0085[4][5][6]
Metal Ion BindingNegligible for most divalent cations[5][6]
Solubility in WaterLow (free acid)[5][6]

Table 2: Comparison of PIPES with Other Common Biological Buffers

BufferpKa at 25°CEffective pH RangeKey AdvantagesKey Disadvantages
PIPES 6.86.1 - 7.5Low metal binding, stable, low UV absorbance.[1]Low solubility of the free acid form, can form radicals.[1]
HEPES 7.56.8 - 8.2Good for physiological pH, relatively stable, low metal binding.[1]Can form radicals.[8]
Tris 8.17.5 - 9.0Highly soluble, inexpensive.Temperature-sensitive pKa, chelates metal ions.[7]
Phosphate 7.26.2 - 8.2Physiologically relevant, inexpensive.Precipitates with divalent cations.[7]

Experimental Protocols

Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 6.8)

This protocol describes the preparation of a 1 M stock solution of PIPES buffer.

Materials:

  • PIPES (free acid, MW: 302.37 g/mol )

  • Potassium Hydroxide (KOH) solution, concentrated

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • 0.22 µm filter for sterilization

Procedure:

  • Weigh 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

  • While stirring continuously, slowly add the concentrated KOH solution. The free acid form of PIPES has low solubility and will dissolve as the pH increases.[5]

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding KOH until the PIPES is fully dissolved and the pH of the solution reaches approximately 6.8.[1]

  • Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Sterilize the buffer by filtering it through a 0.22 µm filter.[9]

  • Store the stock solution at 4°C. For long-term storage, it can be stored in aliquots at -20°C.[1]

G Workflow for Preparing 1 M PIPES Stock Solution cluster_prep Preparation cluster_dissolve Dissolution & pH Adjustment cluster_finalize Finalization & Storage weigh Weigh 302.37g PIPES add_water Add ~800 mL Deionized Water weigh->add_water add_koh Slowly Add KOH Solution add_water->add_koh monitor_ph Monitor pH add_koh->monitor_ph Stir Continuously monitor_ph->add_koh If pH < 6.8 transfer Transfer to 1 L Volumetric Flask monitor_ph->transfer If pH = 6.8 add_to_volume Add Water to 1 L transfer->add_to_volume filter Sterile Filter (0.22 µm) add_to_volume->filter store Store at 4°C or -20°C filter->store

Workflow for Preparing 1 M PIPES Stock Solution.
Protocol 2: General Continuous Spectrophotometric Enzyme Assay

This protocol provides a general framework for a continuous spectrophotometric enzyme assay using PIPES buffer. Specific parameters will need to be optimized for the enzyme of interest.

Materials:

  • Enzyme of interest

  • Substrate

  • PIPES buffer (e.g., 50 mM, pH 6.8)

  • Cofactors or metal ions (if required)

  • UV/Vis spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare Assay Buffer: Dilute the 1 M PIPES stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme if it differs from the stock solution.

  • Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. Keep all solutions on ice.

  • Spectrophotometer Setup: Set the spectrophotometer to the appropriate wavelength for monitoring product formation or substrate depletion and set the desired assay temperature.[9]

  • Assay Mixture Preparation: In a cuvette, combine the assay buffer, substrate, and any cofactors. Allow the mixture to equilibrate to the assay temperature in the spectrophotometer for at least 5 minutes.[9]

  • Initiate the Reaction: Add a small, predetermined volume of the enzyme solution to the cuvette to start the reaction. Mix quickly.

  • Data Acquisition: Immediately begin monitoring the change in absorbance over time at regular intervals to determine the initial linear rate of the reaction.[1]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl).[1]

G General Workflow for a Continuous Spectrophotometric Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare PIPES Assay Buffer mix_reagents Prepare Reaction Mixture in Cuvette prep_buffer->mix_reagents prep_reagents Prepare Enzyme, Substrate, Cofactors prep_reagents->mix_reagents setup_spectro Set up Spectrophotometer setup_spectro->mix_reagents equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate initiate Initiate Reaction with Enzyme equilibrate->initiate monitor Monitor Absorbance vs. Time initiate->monitor calculate Calculate Initial Velocity & Kinetic Parameters monitor->calculate

General Workflow for a Continuous Spectrophotometric Enzyme Assay.
Protocol 3: In Vitro Kinase Assay

PIPES buffer is highly advantageous for studying protein kinases, many of which are metalloenzymes that require Mg²⁺ or Mn²⁺ for their activity.[1][9]

Materials:

  • Purified kinase

  • Substrate (peptide or protein)

  • 2X Kinase Reaction Buffer: 40 mM PIPES (pH 7.2), 20 mM MgCl₂, 2 mM DTT

  • ATP solution (including γ-³²P-ATP for radioactive detection or using a non-radioactive method)

  • SDS-PAGE loading buffer

  • Phosphorimager or appropriate detection system

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare a master mix of the 2X kinase reaction buffer.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the kinase, substrate, and any test compounds (e.g., inhibitors).

  • Initiate the Reaction: Add the ATP solution to the reaction tube to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[9]

  • Terminate the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[9]

  • Analysis: Separate the reaction products by SDS-PAGE. For radioactive assays, expose the dried gel to a phosphorimager to detect substrate phosphorylation.[9] For non-radioactive methods, follow the manufacturer's protocol for signal detection.[6]

G Simplified MAP Kinase Signaling Cascade cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

A simplified representation of the MAP kinase signaling cascade.
Protocol 4: In Vitro Phosphatase Assay

This protocol outlines a general procedure for a phosphatase assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified phosphatase

  • PIPES buffer (e.g., 100 mM, pH 6.5 for acid phosphatase)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Stop solution (e.g., NaOH)

  • Microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare a 100 mM PIPES buffer and adjust the pH to the optimal pH for the phosphatase being studied.[9]

  • Prepare Substrate Solution: Dissolve pNPP in the PIPES assay buffer to a final concentration of, for example, 10 mM.[9]

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Pre-incubation: Add the enzyme sample to the assay buffer and pre-incubate at the desired assay temperature (e.g., 37°C) for 5 minutes.[9]

  • Initiate the Reaction: Add the pNPP substrate solution to start the reaction.

  • Incubation: Incubate for a predetermined time.

  • Terminate the Reaction: Add a stop solution to each well. The stop solution will also develop the color of the product, p-nitrophenol.

  • Data Acquisition: Measure the absorbance at a wavelength appropriate for p-nitrophenol (e.g., 405 nm).

Conclusion

PIPES buffer is an invaluable tool for a wide range of enzymatic assays, offering a stable physiological pH with minimal temperature effects and negligible interaction with metal ions.[1] By providing a controlled and predictable environment, PIPES enhances the accuracy and reliability of enzyme kinetics data. Researchers and drug development professionals can leverage the unique properties of PIPES buffer by following carefully designed protocols to accelerate scientific discovery.

References

Application Notes and Protocols: PIPES Buffer for the Fixation of Plant and Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer is a zwitterionic organic buffer that has proven to be a superior choice for the fixation of biological specimens, particularly for electron microscopy and immunohistochemistry. Its ability to maintain a stable physiological pH while minimizing the extraction of cellular components leads to enhanced preservation of ultrastructure and antigenicity.[1][2] This document provides detailed application notes, comparative data, and experimental protocols for the use of PIPES buffer in the fixation of both plant and animal tissues.

Introduction to PIPES Buffer in Tissue Fixation

The primary goal of tissue fixation is to preserve cells and tissue components in a "life-like" state, preventing post-mortem decay and autolysis. The choice of buffer in the fixative solution is critical as it controls pH and osmolarity, which can significantly impact the morphology of the tissue.[3] PIPES buffer, one of the "Good's" buffers, offers several advantages over traditional inorganic buffers like phosphate and cacodylate.[4][5]

Key Advantages of PIPES Buffer:

  • Superior Ultrastructural Preservation: PIPES buffer excels at preserving fine cellular details, including the delicate structures of membranes and the cytoskeleton.[1][6] Studies have shown that tissues fixed in PIPES-buffered glutaraldehyde exhibit more detailed organelles and a more homogeneous cytoplasm.[6]

  • Reduced Lipid Extraction: Compared to cacodylate buffer, PIPES significantly reduces the loss of lipids during fixation, which is crucial for maintaining the integrity of cellular membranes.[1][7]

  • Minimized Artifacts: As an organic buffer, PIPES is less likely to react with cellular components, thereby reducing the extraction of proteins and other molecules that can occur with inorganic buffers like phosphate.[1]

  • Non-Toxicity: Unlike cacodylate buffer, which contains arsenic and poses a health and disposal hazard, PIPES is non-toxic.[1]

  • Compatibility with Analytical Techniques: PIPES does not contribute extraneous anions or cations, making it suitable for subsequent elemental analysis of tissue sections using techniques like energy-dispersive X-ray analysis.[2]

Data Presentation: Comparative Analysis of Fixation Buffers

The selection of an appropriate buffer is a critical step in the fixation protocol. The following tables summarize the physicochemical properties of PIPES buffer and provide a comparison with other commonly used fixation buffers.

Table 1: Physicochemical Properties of PIPES Buffer

PropertyValueReference(s)
pKa (at 25°C) ~6.8[4]
Buffering pH Range 6.1 - 7.5[4][8]
Molecular Weight 302.37 g/mol [1][9]
Metal Ion Binding Negligible[4]
Solubility in Water Poor as free acid, soluble as a salt[1][6][10]

Table 2: Comparison of Common Fixation Buffers

FeaturePIPES BufferPhosphate BufferCacodylate Buffer
Ultrastructural Preservation Excellent, especially for membranes.[1][6]Good, but can cause extraction of cellular components.[1][4]Good, but can cause some lipid extraction.[1]
Toxicity Non-toxic.[1]Non-toxic.Toxic (contains arsenic).[1]
Precipitation with Cations Does not precipitate with divalent cations.[4]Can precipitate with divalent cations (e.g., Ca²⁺).[1][4]Does not form precipitates with calcium.[11]
Cost Higher than phosphate.Low cost.[1]Expensive.[11]
Disposal Standard disposal.Standard disposal.Requires special disposal due to arsenic content.[1]

Experimental Protocols

Protocol 1: Preparation of 0.1 M PIPES Buffer Stock Solution (pH 6.9 for Plants, 7.2-7.4 for Animals)

Materials:

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid (MW: 302.37 g/mol )

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Distilled or deionized water (ddH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beaker and volumetric flask (1 L)

  • 0.22 µm filter sterilization unit (optional)

Procedure:

  • Weigh 30.24 g of PIPES free acid and add it to approximately 800 mL of ddH₂O in a beaker.[1][3]

  • Place the beaker on a magnetic stirrer and add a stir bar. The PIPES free acid has low solubility in water at an acidic pH.[1]

  • Slowly add 10 N NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter.[1]

  • As the pH approaches 7.0, the PIPES powder will dissolve.[1]

  • Continue to add the base until the desired final pH is reached and stable (e.g., 6.9 for plant tissues, 7.2-7.4 for mammalian tissues).[1][11]

  • Transfer the solution to a 1 L volumetric flask.

  • Add ddH₂O to bring the final volume to 1 L.[1]

  • For long-term storage, sterile-filter the buffer solution using a 0.22 µm filter unit and store at 4°C.[1]

Protocol 2: Glutaraldehyde Fixation of Animal Tissues for Transmission Electron Microscopy (TEM)

Materials:

  • 0.1 M PIPES Buffer (pH 7.2-7.4) from Protocol 1

  • Electron microscopy (EM) grade glutaraldehyde (e.g., 25% or 50% aqueous solution)

  • Sucrose (optional, for osmolarity adjustment)

  • 1% Osmium tetroxide (OsO₄) in 0.1 M PIPES buffer

  • Uranyl acetate

  • Graded series of ethanol (50%, 70%, 90%, 100%)

  • Propylene oxide

  • Embedding resin

Procedure:

  • Primary Fixation:

    • Prepare the primary fixative solution: 2.5% glutaraldehyde in 0.1 M PIPES buffer (pH 7.2-7.4).[1] To do this, mix 1 part of 25% glutaraldehyde with 9 parts of 0.1 M PIPES buffer.

    • (Optional) Adjust the osmolarity of the fixative solution with sucrose to be slightly hypertonic to the tissue.[1]

    • Immediately after dissection, cut the tissue into small pieces (no larger than 1 mm³).[1]

    • Immerse the tissue blocks in the PIPES-buffered glutaraldehyde fixative.

    • Fix for 2-4 hours at 4°C.[1]

  • Washing:

    • Wash the tissue blocks three times for 10 minutes each in 0.1 M PIPES buffer.[1]

  • Post-Fixation:

    • Post-fix the tissue in 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at 4°C.[1] This step is critical for lipid preservation and contrast.

  • Washing:

    • Wash the tissue blocks three times for 10 minutes each in distilled water.[1]

  • En Bloc Staining:

    • Stain with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C to enhance contrast.[1]

  • Dehydration and Embedding:

    • Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) for 10-15 minutes at each step.[1]

    • Infiltrate with a transitional solvent like propylene oxide.[1]

    • Infiltrate and embed in a suitable resin according to the manufacturer's instructions.

Protocol 3: Glutaraldehyde Fixation of Plant Tissues for Electron Microscopy

Materials:

  • 0.1 M PIPES Buffer (pH 6.9) from Protocol 1

  • EM grade glutaraldehyde (e.g., 25% or 50% aqueous solution)

  • Paraformaldehyde (optional)

  • Sucrose (for osmolarity adjustment)

  • 1% Osmium tetroxide (OsO₄) in 0.1 M PIPES buffer

Procedure:

  • Primary Fixation:

    • Prepare the primary fixative solution: 2.0 - 3.0% glutaraldehyde in 0.1 M PIPES buffer (pH 6.9).[3]

    • (Optional) For enhanced cross-linking, 2.0 - 4.0% paraformaldehyde can be added to the fixative solution.[3]

    • Adjust the osmolarity of the fixative with sucrose to prevent plasmolysis. The required concentration should be determined empirically.[3]

    • Excise small pieces of the desired plant tissue (no larger than 1 mm³).

    • Immerse the tissue in the fixative solution.

    • Vacuum infiltrate the tissue for 10-15 minutes to ensure rapid penetration of the fixative.

    • Fix for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Washing:

    • After fixation, wash the tissue blocks three times with 0.1 M PIPES buffer for 10-15 minutes each.[3]

  • Post-Fixation:

    • Post-fix the tissue in 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at 4°C.[3]

  • Washing and Further Processing:

    • Wash the tissue blocks three times for 10 minutes each in distilled water.[3]

    • Proceed with dehydration and embedding as described in Protocol 2.

Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the use of PIPES buffer in tissue fixation.

G cluster_0 Tissue Preparation cluster_1 Fixation cluster_2 Processing Tissue_Collection Tissue Collection (Plant or Animal) Dissection Dissection into Small Pieces (<1mm³) Tissue_Collection->Dissection Primary_Fixation Primary Fixation (2.5% Glutaraldehyde in 0.1M PIPES Buffer) Dissection->Primary_Fixation Washing_1 Washing (0.1M PIPES Buffer) Primary_Fixation->Washing_1 Post_Fixation Post-Fixation (1% Osmium Tetroxide in 0.1M PIPES Buffer) Washing_1->Post_Fixation Washing_2 Washing (Distilled Water) Post_Fixation->Washing_2 Dehydration Dehydration (Graded Ethanol Series) Washing_2->Dehydration Infiltration Infiltration (Resin) Dehydration->Infiltration Embedding Embedding Infiltration->Embedding Microscopy Microscopy (e.g., TEM) Embedding->Microscopy

General workflow for tissue fixation and processing using PIPES buffer.

G Start Start: Choose a Fixation Buffer Decision1 Need for Superior Ultrastructural Preservation? Start->Decision1 Decision2 Concerned about Lipid Extraction? Decision1->Decision2 No PIPES Use PIPES Buffer Decision1->PIPES Yes Decision3 Is Toxicity a Concern (e.g., Arsenic)? Decision2->Decision3 No Decision2->PIPES Yes Decision4 Will Divalent Cations (e.g., Ca²⁺) be present? Decision3->Decision4 No Decision3->PIPES Yes Decision4->PIPES Yes Other_Buffers Consider Other Buffers (e.g., Phosphate, Cacodylate) Decision4->Other_Buffers No

Decision tree for selecting a fixation buffer, highlighting PIPES.

References

The Role of PIPES Buffer in Nucleic Acid Extraction and Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the integrity and stability of nucleic acids during extraction and subsequent analysis is paramount for reliable and reproducible results in molecular biology. The choice of buffer system plays a critical role in this process. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer, one of "Good's" buffers, that offers several advantages in nucleic acid applications due to its unique chemical properties. With a pKa of 6.8 at 25°C, PIPES provides optimal buffering capacity in the physiological pH range of 6.1 to 7.5.[1] Its minimal interaction with divalent metal ions, such as Mg²⁺ and Ca²⁺, is a key benefit, as these ions can act as cofactors for nucleases that degrade nucleic acids.[2] This contrasts with phosphate buffers, which can precipitate divalent cations, and Tris buffers, which can chelate metal ions.[3] These characteristics make PIPES an excellent choice for lysis, purification, and analysis steps where maintaining nucleic acid integrity is crucial.

This document provides detailed application notes and protocols for the use of PIPES buffer in nucleic acid extraction from various sources and its application in downstream analyses.

Key Properties of PIPES Buffer for Nucleic Acid Applications

The suitability of PIPES buffer for nucleic acid research stems from its distinct chemical characteristics.

PropertyValue/CharacteristicSignificance in Nucleic Acid Applications
pKa (at 25°C) ~6.8Provides robust buffering capacity within the physiological pH range (6.1-7.5), which is optimal for maintaining the stability of DNA and RNA.[1]
Metal Ion Binding Negligible for most divalent cations (e.g., Mg²⁺, Ca²⁺)Prevents the activation of metal-dependent nucleases, thereby protecting nucleic acids from degradation. This is a significant advantage over buffers that can chelate or precipitate essential metal ions.[2][3]
Temperature Dependence of pKa (ΔpKa/°C) -0.0085Exhibits lower sensitivity to temperature fluctuations compared to amine-based buffers like Tris, ensuring more stable pH control during heating and cooling steps in extraction protocols.
Solubility Moderately soluble in water; solubility increases with the addition of a base.Requires preparation as a salt (e.g., sodium salt) or pH adjustment with a base like NaOH to fully dissolve.
Biochemical Inertness Generally considered biologically inert.Minimizes interference with enzymatic reactions commonly used in molecular biology, such as those involving polymerases and ligases.

Application Notes

Use of PIPES in Nucleic Acid Extraction

PIPES buffer can be effectively substituted for Tris-HCl in many standard nucleic acid extraction protocols. Its primary advantage lies in its ability to protect nucleic acids from degradation by minimizing the activity of nucleases that require divalent metal ions as cofactors. This is particularly beneficial when working with samples known to have high nuclease activity or when high-quality, intact nucleic acids are required for sensitive downstream applications like long-read sequencing or qPCR.

A notable application is in the extraction of nucleic acids from challenging samples, such as soil, which often contain high levels of humic acids. In such cases, PIPES buffer has been suggested to be more effective than Tris-based buffers.[4]

Use of PIPES in Nucleic Acid Analysis

The properties that make PIPES buffer suitable for extraction also extend to its use in downstream analytical techniques.

  • Gel Electrophoresis: PIPES can be used as a component of running buffers for agarose gel electrophoresis of DNA and RNA, providing stable pH and minimizing nuclease activity during the run.

  • RT-qPCR: The minimal interference of PIPES with enzymatic reactions makes it a suitable buffer component for reverse transcription and quantitative PCR, ensuring accurate and reproducible quantification of nucleic acids.

  • Northern and Southern Blotting: PIPES can be incorporated into hybridization buffers to maintain stable pH and protect nucleic acid probes from degradation during the hybridization process.

Quantitative Data Summary

The following tables provide illustrative data on the potential impact of using PIPES buffer in nucleic acid extraction compared to a standard Tris-HCl buffer. Disclaimer: This data is representative and intended for illustrative purposes to highlight the potential benefits of PIPES buffer based on its chemical properties. Actual results may vary depending on the sample type, protocol, and laboratory conditions.

Table 1: Comparison of DNA Yield and Purity from Cultured Mammalian Cells

Buffer System (in Lysis Buffer)Average DNA Yield (µg per 10⁶ cells)A260/A280 RatioA260/A230 Ratio
50 mM Tris-HCl, pH 7.55.81.822.15
50 mM PIPES-NaOH, pH 7.0 6.2 1.85 2.25

Table 2: Comparison of RNA Yield and Purity from Animal Tissue (Mouse Liver)

Buffer System (in Lysis Buffer)Average RNA Yield (µg per mg tissue)A260/A280 RatioRNA Integrity Number (RIN)
50 mM Tris-HCl, pH 7.54.52.058.5
50 mM PIPES-NaOH, pH 7.0 5.1 2.10 9.2

Experimental Protocols

Protocol 1: Total Nucleic Acid Extraction from Cultured Mammalian Cells using PIPES Lysis Buffer

This protocol is designed for the extraction of total nucleic acids (DNA and RNA) from a pellet of cultured mammalian cells.

Materials:

  • PIPES-Lysis Buffer: 50 mM PIPES-NaOH, pH 7.0, 150 mM NaCl, 10 mM EDTA, 1% SDS

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • Harvest cultured cells by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.

  • Add 500 µL of PIPES-Lysis Buffer to the cell pellet and resuspend by vortexing.

  • Add 10 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 1-2 hours with occasional mixing.

  • Add an equal volume (500 µL) of Phenol:Chloroform:Isoamyl Alcohol and vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Add an equal volume of Chloroform:Isoamyl Alcohol and vortex for 15 seconds.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, and 2.5 volumes of ice-cold 100% Ethanol.

  • Mix by inversion and incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the nucleic acids.

  • Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% Ethanol.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: Genomic DNA Extraction from Animal Tissue using PIPES Buffer

This protocol describes the extraction of high-molecular-weight genomic DNA from animal tissue.

Materials:

  • PIPES-Tissue Lysis Buffer: 50 mM PIPES-NaOH, pH 7.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Saturated NaCl solution (6 M)

  • Isopropanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

Procedure:

  • Weigh approximately 20-30 mg of fresh or frozen animal tissue and place it in a 1.5 mL microcentrifuge tube.

  • Add 600 µL of PIPES-Tissue Lysis Buffer to the tube.

  • Homogenize the tissue using a micro-pestle or bead beater until no visible tissue fragments remain.

  • Add 3 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

  • Add 10 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2-3 hours or overnight, until the lysate is clear.

  • Allow the lysate to cool to room temperature.

  • Add 200 µL of saturated NaCl solution and vortex vigorously for 20 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at room temperature.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Add an equal volume (approximately 600 µL) of isopropanol and mix gently by inversion until the DNA precipitates.

  • Spool the DNA using a sealed glass pipette tip or pellet the DNA by centrifugation at 13,000 x g for 5 minutes.

  • Wash the DNA pellet with 1 mL of 70% Ethanol.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA in 50-100 µL of TE Buffer.

Visualizations

Experimental Workflow: Nucleic Acid Extraction using PIPES Buffer

Nucleic_Acid_Extraction_Workflow start Sample Collection (Cultured Cells / Animal Tissue) lysis Cell Lysis in PIPES-based Buffer (with SDS & Proteinase K) start->lysis Step 1 purification Nucleic Acid Purification (Phenol-Chloroform or Salting Out) lysis->purification Step 2 precipitation Alcohol Precipitation (Ethanol or Isopropanol) purification->precipitation Step 3 wash Wash with 70% Ethanol precipitation->wash Step 4 resuspend Resuspend in Nuclease-free Water or TE Buffer wash->resuspend Step 5 analysis Downstream Analysis (PCR, Sequencing, etc.) resuspend->analysis Step 6

Caption: A generalized workflow for nucleic acid extraction utilizing a PIPES-based lysis buffer.

Signaling Pathway: NF-κB Activation and Gene Expression

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb_p Phosphorylated IκB ikb_nfkb->ikb_p nfkb Free NF-κB (p50/p65) ikb_nfkb->nfkb releases proteasome Proteasomal Degradation ikb_p->proteasome targeted for nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to dna DNA (κB binding sites) nfkb_nuc->dna binds to transcription Gene Transcription dna->transcription mrna mRNA transcription->mrna

Caption: The canonical NF-κB signaling pathway leading to the transcription of target genes.

Conclusion

PIPES buffer offers significant advantages for nucleic acid extraction and analysis, primarily through its ability to maintain a stable physiological pH and its minimal interaction with metal ions, which helps to preserve the integrity of DNA and RNA. The protocols provided herein offer a framework for incorporating PIPES buffer into standard laboratory workflows. For researchers in basic science and drug development, the use of PIPES buffer can contribute to higher quality nucleic acid preparations, leading to more reliable and reproducible results in sensitive downstream applications.

References

Application of PIPES Buffer in Fluorescence Microscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical parameter in fluorescence microscopy that can significantly impact the quality and reliability of experimental results. This document provides a comprehensive overview of the applications of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in various fluorescence microscopy techniques, complete with detailed protocols and comparative data.

Introduction to PIPES Buffer

PIPES is a zwitterionic biological buffer, one of the "Good's buffers," that is widely utilized in biological and biochemical research.[1][2] Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][3] A key advantage of PIPES in fluorescence microscopy is its minimal interaction with divalent cations, which is crucial for maintaining the integrity of cellular structures and the stability of fluorescent probes.[4][5] Furthermore, PIPES is known to be an excellent buffer for preserving the ultrastructure of cells, particularly the cytoskeleton, and for minimizing lipid extraction during fixation procedures.[2][6]

Key Applications in Fluorescence Microscopy

PIPES buffer finds extensive application in several fluorescence microscopy techniques due to its favorable chemical properties. Its primary uses include:

  • Immunofluorescence Staining: PIPES-based buffers are particularly well-suited for immunofluorescence protocols that target cytoskeletal components like microtubules.[1][6] These buffers help to stabilize the delicate filamentous structures during fixation and permeabilization, leading to clearer and more accurate imaging.

  • Live-Cell Imaging: While HEPES is more commonly used, PIPES can be a valuable alternative for live-cell imaging, especially in studies focused on the cytoskeleton or other pH-sensitive processes.[5] Its membrane impermeability ensures that it does not alter intracellular pH.[1]

  • Microtubule Polymerization Assays: The ability of PIPES to maintain a stable pH and low ionic strength makes it an ideal buffer for in vitro microtubule polymerization assays that are often monitored using fluorescence microscopy.

Data Presentation: Comparative Analysis of Buffers in Fluorescence Microscopy

The selection of an appropriate buffer is crucial for optimizing fluorescence microscopy experiments. Below is a comparative summary of PIPES with other commonly used buffers, HEPES and PBS, across several key performance parameters.

Table 1: Physicochemical Properties of Common Microscopy Buffers

PropertyPIPESHEPESPBS (Phosphate-Buffered Saline)
pKa (at 25°C) 6.87.57.2
Buffering Range 6.1 - 7.56.8 - 8.27.0 - 7.4
Metal Ion Binding NegligibleNegligibleCan precipitate with Ca²⁺ and Mg²⁺
Solubility in Water Poor (soluble in NaOH)HighHigh

Table 2: Performance in Fluorescence Microscopy Applications (Illustrative Data)

ParameterPIPES-based BufferHEPES-based BufferPBS
Fluorophore Photostability (t½ of GFP in seconds) ~120~110~90
Signal-to-Noise Ratio (Arbitrary Units) 151210
Preservation of Microtubule Structure ExcellentGoodFair
Suitability for Live-Cell Imaging GoodExcellentPoor (for long-term imaging)

Note: The data in Table 2 is illustrative and can vary depending on the specific experimental conditions, fluorophore, and cell type.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules using a PIPES-based Buffer

This protocol is optimized for the visualization of microtubules in cultured mammalian cells, employing a PIPES-based microtubule-stabilizing buffer.

Materials:

  • Microtubule Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA, and 0.5% (v/v) Triton X-100.

  • Fixation Solution: 0.5% glutaraldehyde in MTSB.

  • Quenching Solution: 0.1% sodium borohydride in PBS.

  • Blocking Buffer: 3% BSA in PBS with 0.1% Triton X-100.

  • Primary antibody (e.g., anti-α-tubulin).

  • Fluorescently labeled secondary antibody.

  • Mounting medium with antifade.

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.

  • Pre-extraction and Fixation:

    • Briefly rinse the cells with pre-warmed (37°C) MTSB for 30 seconds.

    • Immediately fix the cells with 0.5% glutaraldehyde in MTSB for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Quenching: To reduce autofluorescence from glutaraldehyde, treat the cells with 0.1% sodium borohydride in PBS for 7 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Permeabilization: Block and permeabilize the cells by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained microtubules using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Live-Cell Imaging using a PIPES-based Imaging Medium

This protocol describes the preparation and use of a PIPES-based medium for short-term live-cell imaging, particularly for observing cytoskeletal dynamics.

Materials:

  • PIPES-based Imaging Medium: Basal medium (e.g., DMEM, phenol red-free) supplemented with 20 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, and glucose to a final concentration of 5 mM. Adjust pH to 7.2.

  • Cultured cells expressing a fluorescently tagged protein of interest (e.g., GFP-tubulin).

  • Glass-bottom imaging dishes.

Procedure:

  • Cell Seeding: Seed cells in glass-bottom imaging dishes and culture until they reach the desired confluency.

  • Medium Exchange:

    • Pre-warm the PIPES-based Imaging Medium to 37°C.

    • Gently aspirate the culture medium from the imaging dish.

    • Wash the cells once with the pre-warmed PIPES-based Imaging Medium.

    • Add the final volume of pre-warmed PIPES-based Imaging Medium to the dish.

  • Acclimatization: Allow the cells to equilibrate in the imaging medium for at least 15-20 minutes in the microscope's environmental chamber (37°C, 5% CO₂ if required by the basal medium).

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage.

    • Locate the cells of interest using brightfield or DIC optics.

    • Acquire fluorescent images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, define the imaging intervals and total duration based on the biological process being observed.

  • Data Analysis: Analyze the acquired images to study the dynamics of the fluorescently tagged protein.

Visualizations

Diagram 1: Experimental Workflow for Microtubule Staining

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on coverslips pre_extraction Pre-extract with MTSB cell_culture->pre_extraction fixation Fix with Glutaraldehyde in MTSB pre_extraction->fixation quenching Quench with Sodium Borohydride fixation->quenching blocking Block and Permeabilize quenching->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab mounting Mount Coverslip secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for immunofluorescence staining of microtubules.

Diagram 2: Signaling Pathway for Microtubule Stabilization

G cluster_components MTSB Components cluster_effects Cellular Effects cluster_outcome Outcome PIPES PIPES (pH 6.8) pH_stability Maintains Physiological pH PIPES->pH_stability EGTA EGTA Ca_chelation Chelates Ca²⁺ EGTA->Ca_chelation MgCl2 MgCl₂ Mg_cofactor Provides Mg²⁺ Cofactor MgCl2->Mg_cofactor Triton Triton X-100 permeabilization Permeabilizes Membrane Triton->permeabilization tubulin_polymerization Favors Tubulin Polymerization pH_stability->tubulin_polymerization Ca_chelation->tubulin_polymerization Mg_cofactor->tubulin_polymerization antibody_access Antibody Access to Cytoskeleton permeabilization->antibody_access mt_stabilization Microtubule Stabilization tubulin_polymerization->mt_stabilization

Caption: Role of MTSB components in microtubule stabilization.

References

Troubleshooting & Optimization

how to adjust the pH of a PIPES buffer solution accurately

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and accurate pH adjustment of PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer solutions. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PIPES buffer and what is its effective pH range?

A1: PIPES is a zwitterionic biological buffer, one of the original "Good's" buffers. It is favored in many biological and biochemical applications because its pKa is close to physiological pH.[1][2][3] The effective buffering range for PIPES is between pH 6.1 and 7.5.[2][3][4][5][6][7] A key advantage is its negligible tendency to bind divalent metal ions like Mg²⁺ and Ca²⁺, making it ideal for sensitive assays where metal ion concentration is critical.[1][2][6]

Q2: Why won't my PIPES powder dissolve in water?

A2: The free acid form of PIPES has very low solubility in water at acidic or neutral pH.[1][4][6][8][9] To dissolve it, you must add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). As the base is added, the PIPES free acid is converted to its more soluble salt form, allowing it to dissolve completely.[4][8][9]

Q3: What should I use to adjust the pH of my PIPES buffer?

A3: To raise the pH of a solution made with PIPES free acid, use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][7] If you start with a salt form of PIPES (e.g., PIPES sodium salt) or if you overshoot your target pH, you can lower the pH by carefully adding a strong acid, such as hydrochloric acid (HCl).[4][7]

Q4: Why did my PIPES buffer solution turn yellow after adding NaOH?

A4: A yellow color can appear if the solution contains sucrose and has been acidified (e.g., by accidentally adding acid before the base).[4] The combination of acid and heat (if any) can hydrolyze sucrose into monosaccharides (glucose and fructose). Adding a strong base like NaOH to these simple sugars can cause them to decompose, forming yellow-colored compounds.[4][10] If this occurs, it is best to discard the solution and prepare a fresh batch.[4]

Q5: Why is the pH of my PIPES buffer different at 37°C than it was at room temperature?

A5: The pKa of PIPES buffer is temperature-dependent.[2][11] The temperature coefficient (ΔpKa/°C) for PIPES is approximately -0.0085.[2][11] This means for every 1°C increase in temperature, the pKa decreases by about 0.0085, which in turn lowers the pH of the buffer solution.[11] It is critical to perform the final pH adjustment at the temperature at which the experiment will be conducted to ensure accuracy.[2][4][11]

Quantitative Data Summary

For accurate and reproducible experiments, it is crucial to understand the physicochemical properties of PIPES.

Table 1: Physicochemical Properties of PIPES Buffer

PropertyValue
Molecular Formula C₈H₁₈N₂O₆S₂
Molecular Weight 302.37 g/mol [1][2]
pKa (at 25°C) ~6.76[1][4][6][11]
Effective pH Range 6.1 - 7.5[2][3][4][5][6][7]
ΔpKa/°C -0.0085[2][11]
Metal Ion Binding Negligible for Ca²⁺, Mg²⁺, Mn²⁺[2][6]

Table 2: Temperature Dependence of PIPES pKa

This table illustrates the change in the pKa of PIPES at different temperatures, a critical factor for pH accuracy in experiments conducted at non-ambient temperatures.

Temperature (°C)pKa Value
206.80[6][11][12]
256.76[6][11]
376.66[6][11]

Troubleshooting Guide

Problem: The pH of my PIPES buffer is unstable and drifts after adjustment.

Possible CauseRecommended Solution
Temperature Fluctuations The pKa of PIPES is sensitive to temperature changes.[11] Ensure the buffer is equilibrated to the experimental temperature before and during the final pH adjustment.[4][11]
Inaccurate pH Meter Calibration The pH meter may not be properly calibrated. Calibrate the meter immediately before use with fresh, high-quality calibration standards at the temperature of your experiment.[4]
CO₂ Absorption from Air Storing the buffer in an open or poorly sealed container can lead to the absorption of atmospheric CO₂, which can lower the pH. Store the buffer in a tightly sealed container.[1]
Ground Loop Interference Electrical noise from nearby equipment (e.g., stir plates, pumps) can cause unstable pH readings. If you suspect a ground loop, test the pH meter by calibrating and measuring the buffer in a beaker away from other equipment.[13]

Problem: The PIPES free acid powder will not dissolve.

Possible CauseRecommended Solution
Incorrect pH PIPES free acid has very poor solubility in water at acidic or neutral pH.[4][8][9]
Add a strong base (e.g., 10 M NaOH) dropwise while stirring continuously. The powder will dissolve as the pH of the solution increases and the PIPES molecule is converted to its soluble salt form.[4][6][8]

Experimental Protocol: Accurate Preparation of 1 L of 0.1 M PIPES Buffer (pH 7.2)

This protocol provides a step-by-step method for preparing a PIPES buffer solution with a high degree of accuracy.

Materials:

  • PIPES, free acid (MW: 302.37 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution (for downward adjustments, if needed)

  • Calibrated pH meter with a temperature probe

  • Magnetic stirrer and stir bar

  • 1 L beaker and 1 L volumetric flask

  • Weighing scale and spatula

Procedure:

  • Weigh PIPES: Accurately weigh 30.24 g of PIPES free acid and add it to the 1 L beaker.

  • Add Water: Add approximately 800 mL of dH₂O to the beaker. Place the beaker on the magnetic stirrer and add the stir bar. The PIPES will not dissolve at this point and will form a cloudy suspension.[1][6]

  • Equilibrate Temperature: If your experiment will be run at a temperature other than ambient (e.g., 37°C), place the beaker in a water bath set to that temperature and allow the suspension to equilibrate.

  • Initial pH Adjustment: Immerse the calibrated pH electrode and temperature probe into the suspension. Begin stirring. Slowly add the 10 M NaOH solution dropwise. Monitor the pH continuously. As the pH rises, the PIPES powder will begin to dissolve.[4][6]

  • Fine pH Adjustment: Continue to add NaOH dropwise until the PIPES is fully dissolved and the pH is near the target of 7.2. Switch to a more dilute base solution (e.g., 1 M NaOH) for fine control as you approach the target pH. If you overshoot the target, use 1 M HCl to carefully bring the pH back down.[4][6]

  • Stabilize: Once the target pH is reached, allow the solution to stir for several minutes to ensure the reading is stable.

  • Bring to Final Volume: Carefully transfer the solution to the 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the flask to ensure a complete transfer.[4][6]

  • Final Volume Adjustment: Add dH₂O to the volumetric flask until the meniscus reaches the 1 L mark.[4]

  • Homogenize and Verify: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Pour a small amount into a clean beaker and re-check the pH to confirm it is exactly at the desired value.[4]

  • Storage: For long-term storage, sterile filter the buffer through a 0.22 µm filter into a sterile, tightly sealed container and store at 4°C.[1][4]

Visual Guides

PIPES_pH_Adjustment_Workflow start Start: Weigh PIPES Free Acid add_water Add ~80% of final volume of dH₂O (Forms a suspension) start->add_water equilibrate Equilibrate solution to experimental temperature add_water->equilibrate add_base Slowly add strong base (e.g., NaOH) while stirring and monitoring pH equilibrate->add_base dissolved_check Is all PIPES powder dissolved? add_base->dissolved_check dissolved_check->add_base No adjust_pH Perform fine pH adjustment to target value dissolved_check->adjust_pH Yes transfer Transfer to volumetric flask adjust_pH->transfer final_volume Add dH₂O to final volume transfer->final_volume mix_verify Mix thoroughly and verify final pH final_volume->mix_verify end End: Store Buffer Appropriately mix_verify->end

Caption: Workflow for accurate pH adjustment of a PIPES buffer solution.

Caption: Chemical equilibrium of PIPES dissolution by pH adjustment.

References

common contaminants in homemade PIPES buffer and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common contaminants in homemade PIPES buffer and best practices for its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in homemade PIPES buffer?

A1: Contamination in homemade PIPES buffer can arise from several sources:

  • Raw Materials: The purity of the PIPES powder and the water used are critical. Low-quality reagents can introduce impurities that may interfere with experiments.[1]

  • Experimental Equipment: Glassware and magnetic stir bars that are not properly cleaned can introduce chemical residues, such as acids or bases, and microorganisms.[1]

  • Operating Environment: Preparing the buffer in an open lab environment can lead to contamination from airborne dust, fungi, and bacteria.[1]

  • Personnel: Improper handling, such as not wearing gloves or using non-sterile techniques, can introduce contaminants.[1]

Q2: My PIPES buffer solution appears cloudy or milky white. What is the cause and how can I fix it?

A2: A cloudy or milky white appearance in your PIPES buffer is typically due to one of two reasons:

  • Incomplete Dissolution: PIPES free acid has poor solubility in water.[2][3] If the powder is not fully dissolved, it will result in a cloudy suspension. To resolve this, slowly add a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise while stirring until the powder completely dissolves.[2][4]

  • Impurity Contamination: If the reagents or glassware used are contaminated, it can lead to the formation of insoluble particles.[5] Ensure you are using high-purity water and thoroughly cleaned glassware.[4] If the issue persists, filtering the buffer through a 0.22 µm filter can remove particulate matter.[6]

Q3: Why is the pH of my PIPES buffer incorrect even after careful adjustment?

A3: Several factors can lead to an incorrect pH reading in your PIPES buffer:

  • Temperature Dependence: The pKa of PIPES is temperature-dependent.[4] If you adjust the pH at a different temperature than your experimental conditions, the pH will shift. Always adjust the final pH at the temperature at which the buffer will be used.[4]

  • Inaccurate pH Meter Calibration: An improperly calibrated pH meter is a common source of error. Ensure your pH meter is calibrated with fresh, certified standards before use.[4]

  • Contamination: Contaminants from glassware or reagents can alter the pH of the buffer.[4]

Q4: Can I autoclave my PIPES buffer to sterilize it?

A4: Autoclaving PIPES buffer is not recommended. The high temperature and pressure of autoclaving can cause the buffer to decompose, which will compromise its buffering capacity.[4] The preferred method for sterilization is sterile filtration through a 0.22 µm filter.[6][7]

Q5: How should I store my homemade PIPES buffer?

A5: For short-term storage, PIPES buffer solutions should be kept at 4°C in a tightly sealed and clearly labeled container.[3] For long-term storage, it is best to sterile filter the buffer and store it at 4°C.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
PIPES powder will not dissolve PIPES free acid has low solubility in water at neutral or acidic pH.[2][3]Slowly add a 10 N solution of NaOH or KOH dropwise while continuously stirring. The PIPES powder will dissolve as the pH of the solution increases.[2][4]
Buffer solution is yellow This can occur if the solution contains sucrose and has been acidified. The strong base used for pH adjustment can cause the breakdown of monosaccharides into yellow-colored compounds.[4]Discard the solution and prepare a fresh batch. Avoid acidifying PIPES buffer solutions that contain sucrose.[4]
Precipitate forms during storage The buffer concentration may be too high for the storage temperature, leading to precipitation.Prepare the buffer at a concentration that remains soluble at your intended storage and experimental temperatures. Storing at room temperature or 4°C is generally recommended.[4]
Unexpected experimental results The buffer may be contaminated with heavy metals, which can inhibit enzyme activity or interfere with assays.Use high-purity PIPES powder and ultrapure water. If heavy metal contamination is suspected, adding a chelating agent like EDTA can help, followed by filtration.[1]
Microbial growth in the buffer The buffer was not properly sterilized or was contaminated during use.Sterile filter the buffer through a 0.22 µm filter into a sterile container.[6][7] Always use sterile techniques when handling the buffer.

Quantitative Data Summary

The quality of your homemade PIPES buffer is critically dependent on the purity of the starting materials. Below is a table summarizing typical purity specifications for PIPES buffer reagents.

ParameterSpecificationImplication of Deviation
Assay (Purity) ≥99% (titration)[8]Lower purity indicates the presence of impurities that can interfere with biological reactions.[1]
Heavy Metals (as Pb) ≤ 0.0005%[8]Heavy metals can inhibit enzyme function and interfere with various biochemical assays.[9][10]
Chloride (Cl) ≤ 0.2%[8]High chloride levels can affect certain enzymatic reactions and cellular processes.
Sulfate (SO₄) ≤ 0.005%[8]Excess sulfate can interfere with protein interactions and precipitation studies.
Loss on Drying ≤ 0.5%[8]Higher moisture content can affect the accuracy of weighing and the final concentration of the buffer.

Experimental Protocols

Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 7.2)

Materials:

  • PIPES (free acid, MW: 302.37 g/mol )

  • High-purity (e.g., Milli-Q) water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Volumetric flask (1 L)

Procedure:

  • Weigh PIPES Powder: Accurately weigh 302.37 g of PIPES free acid.

  • Initial Mixing: Add the PIPES powder to a beaker containing approximately 800 mL of high-purity water.

  • Dissolution and pH Adjustment:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Begin stirring the suspension. The PIPES powder will not fully dissolve at this stage.[2][3]

    • Slowly add the 10 N NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.[4][11]

    • Continue adding NaOH until the PIPES powder is completely dissolved and the pH is stable at 7.2.

  • Final Volume Adjustment:

    • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

    • Add high-purity water to bring the final volume to 1 L.

    • Invert the flask several times to ensure the solution is thoroughly mixed.

  • Final pH Check: Re-check the pH of the final solution to ensure it is 7.2.

Protocol 2: Sterile Filtration of PIPES Buffer

Materials:

  • Prepared PIPES buffer solution

  • Sterile filtration unit with a 0.22 µm pore size membrane filter[6][7]

  • Sterile receiving container (e.g., bottle or flask)

  • Vacuum flask and vacuum source (for vacuum filtration units) or a sterile syringe (for syringe filters)

Procedure:

  • Assemble Filtration Unit: In a sterile environment (e.g., a laminar flow hood), assemble the sterile filtration unit according to the manufacturer's instructions.

  • Filter the Buffer:

    • Pour the prepared PIPES buffer into the upper reservoir of the filtration unit.

    • Apply a vacuum to the vacuum flask or gently push the plunger of the syringe to pass the buffer through the 0.22 µm membrane.[12]

  • Collect Sterile Buffer: Collect the filtered, sterile buffer in the sterile receiving container.

  • Storage: Tightly seal the container with the sterile PIPES buffer and label it with the buffer name, concentration, pH, and date of preparation. Store at 4°C.[4]

Visualizations

PIPES_Buffer_Workflow cluster_preparation Buffer Preparation cluster_troubleshooting Troubleshooting cluster_remediation Remediation cluster_sterilization_storage Sterilization & Storage start Start: Weigh High-Purity PIPES Powder dissolve Dissolve in High-Purity Water start->dissolve adjust_ph Adjust pH with NaOH/KOH dissolve->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol check_dissolution Powder Fully Dissolved? final_vol->check_dissolution check_ph pH Correct? check_dissolution->check_ph Yes add_base Add More Base check_dissolution->add_base No check_clarity Solution Clear? check_ph->check_clarity Yes recalibrate Recalibrate pH Meter check_ph->recalibrate No filter_precipitate Filter out Precipitate check_clarity->filter_precipitate sterile_filter Sterile Filter (0.22 µm) check_clarity->sterile_filter Yes add_base->adjust_ph recalibrate->adjust_ph filter_precipitate->sterile_filter storage Store at 4°C sterile_filter->storage end End: Ready for Use storage->end

Caption: Workflow for preparing and troubleshooting homemade PIPES buffer.

References

PIPES Buffer Technical Support Center: Troubleshooting Precipitation Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIPES buffer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to precipitation when using PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my PIPES buffer solution cloudy or has a precipitate immediately after preparation?

A freshly prepared PIPES buffer solution should be clear and colorless.[1] If you observe cloudiness or precipitation, it is likely due to one of the following reasons:

  • Incomplete Dissolution: The free acid form of PIPES has very low solubility in water (approximately 1 g/L at 100°C).[1][2][3][4] It is crucial to dissolve it by titrating with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the desired pH.[1][3][5][6]

  • Low Temperature: The solubility of PIPES buffer can decrease at lower temperatures. If you are preparing or storing the buffer at a low temperature, it may precipitate out of solution.

  • High Concentration: Attempting to make a PIPES buffer stock at a concentration that exceeds its solubility limit at a given temperature and pH can lead to precipitation.

Q2: My PIPES buffer was clear initially, but a precipitate formed during storage. What is the cause?

Precipitation that occurs during storage is often due to:

  • Temperature Fluctuations: Storing the buffer at a lower temperature than the temperature at which it was prepared can cause the buffer to precipitate. This is a common issue when a concentrated stock is refrigerated.

  • pH Shift: Although PIPES is a stable buffer, contamination or absorption of atmospheric CO2 over time can slightly alter the pH, potentially affecting its solubility.

  • Contamination: Accidental introduction of other reagents or microbial growth can lead to the formation of insoluble matter.

Q3: I observed a precipitate after adding other components, like salts (e.g., MgCl₂, KCl), to my PIPES buffer. Why is this happening?

While PIPES is known for its negligible capacity to bind most divalent metal ions like Mg²⁺ and Ca²⁺, precipitation can still occur under certain conditions:[7]

  • High Salt Concentration: Although PIPES does not strongly chelate divalent cations, at high concentrations of both the buffer and the salt, the solubility product of a PIPES-cation salt might be exceeded, leading to precipitation.

  • "Salting Out" Effect: High concentrations of salts can reduce the solubility of the buffer itself, causing it to precipitate.

  • Interaction with Other Anions: The cation you are adding might be precipitating with another anion present in your solution, not directly with the PIPES buffer. For example, if your solution also contains phosphate, magnesium phosphate can precipitate.

Q4: Can I autoclave PIPES buffer?

It is generally not recommended to autoclave PIPES buffer. High temperatures can cause the buffer to decompose, which may lead to a change in pH and the formation of impurities.[2] For sterilization, it is best to filter the buffer solution through a 0.22 µm filter.[1]

Troubleshooting Guides

Issue 1: Precipitation During Buffer Preparation

If you observe a precipitate while preparing your PIPES buffer, follow these steps:

  • Ensure Proper Dissolution Technique:

    • Start with about 80% of your final desired volume of high-purity water.

    • Add the PIPES free acid powder while stirring continuously. It will not dissolve completely at this stage.[1]

    • Slowly add a concentrated solution of NaOH or KOH dropwise while monitoring the pH with a calibrated pH meter.[1][5]

    • Continue adding the base until the PIPES powder is fully dissolved and the desired pH is reached.

    • Bring the solution to the final volume with water.

  • Check for Temperature Effects:

    • If you are preparing the buffer at a cold temperature, try warming the solution slightly to aid dissolution.

    • Be aware that the pKa of PIPES is temperature-dependent, so the pH should be adjusted at the temperature at which the experiment will be performed.

Issue 2: Precipitation with Cations (e.g., Mg²⁺, K⁺)

If you suspect that the addition of salts is causing precipitation, use the following protocol to identify the problematic component and determine concentration limits.

Experimental Protocol: Cation Compatibility Test

  • Prepare Stock Solutions:

    • Prepare a clear, concentrated stock solution of your PIPES buffer (e.g., 1 M) at the desired pH.

    • Prepare concentrated stock solutions of the salts you will be using in your experiment (e.g., 1 M MgCl₂, 1 M KCl).

  • Test Matrix:

    • Set up a series of test tubes or a microplate with a fixed concentration of PIPES buffer (e.g., 50 mM).

    • Create a dilution series of the cation stock solution in the PIPES buffer to test a range of final concentrations.

    • Include a control with only the PIPES buffer and water.

  • Observation:

    • Mix the solutions thoroughly and let them stand at the intended experimental temperature.

    • Observe for any signs of precipitation or cloudiness immediately and after a period (e.g., 1 hour, 4 hours, overnight).

  • Analysis:

    • Determine the highest concentration of the cation that does not cause precipitation. This will be your working concentration limit for that specific set of conditions.

Data Presentation

Solvent Temperature (°C) Solubility Notes
Water100~1 g/LSolubility of the free acid form is low in water at neutral or acidic pH.[1]
1 M Sodium Hydroxide (NaOH)20~0.5 M (approx. 151.19 g/L)The addition of a strong base like NaOH is necessary to dissolve PIPES free acid effectively.[1]
0.5 N Sodium Hydroxide (NaOH)Not Specified~0.1 M (approx. 30.24 g/L)The buffer is converted to its more soluble salt form.[1]
EthanolNot ReportedExpected to be very lowGenerally characterized by minimal solubility in organic solvents.[1]
MethanolNot ReportedExpected to be very lowGenerally characterized by minimal solubility in organic solvents.[1]

Mandatory Visualization

Below are diagrams to help visualize the troubleshooting process and the chemical nature of PIPES buffer.

G start Precipitation Observed in PIPES Buffer prep During Preparation? start->prep storage During Storage? start->storage addition After Adding Reagents? start->addition incomplete_diss Incomplete Dissolution prep->incomplete_diss temp_prep Low Temperature prep->temp_prep conc_prep Concentration Too High prep->conc_prep temp_storage Low Temperature storage->temp_storage ph_shift pH Shift storage->ph_shift cation_precip Cation Precipitation addition->cation_precip salting_out Salting Out addition->salting_out sol_diss Solution: - Add base (NaOH/KOH) slowly - Stir continuously - Adjust pH correctly incomplete_diss->sol_diss sol_temp Solution: - Prepare/store at experimental temp. - Gently warm to redissolve temp_prep->sol_temp sol_conc Solution: - Prepare a less concentrated stock conc_prep->sol_conc sol_storage Solution: - Store at room temperature if possible - Re-dissolve and filter if needed temp_storage->sol_storage ph_shift->sol_storage sol_cation Solution: - Perform Cation Compatibility Test - Lower salt/buffer concentration cation_precip->sol_cation salting_out->sol_cation

Caption: Troubleshooting workflow for PIPES buffer precipitation.

References

Technical Support Center: Optimizing PIPES Buffer for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PIPES buffer concentrations for specific enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is PIPES buffer and why is it commonly used in enzyme assays?

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's buffers".[1][2][3] It is frequently used in enzyme assays for several key reasons:

  • Optimal pH Range: PIPES has a pKa of approximately 6.8 at 25°C, providing a stable pH environment within the physiologically relevant range of 6.1 to 7.5, which is optimal for many enzymatic reactions.[1][2][3][4][5][6]

  • Low Metal Ion Binding: A significant advantage of PIPES is its low tendency to form complexes with most metal ions.[1][2][3][5][6][7][8][9][10] This is critical when studying metalloenzymes that require metal ions for their catalytic activity, as the buffer will not chelate these essential cofactors.[2][3][5][6]

  • Minimal Temperature-Induced pH Shift: The pKa of PIPES has a low dependence on temperature, which ensures stable pH control in experiments conducted at various temperatures.[5][11]

  • Low UV Absorbance: PIPES does not absorb significantly at wavelengths above 260 nm, which prevents interference in spectrophotometric assays that monitor changes in absorbance to determine enzyme activity.[5][6]

Q2: What is the recommended concentration range for PIPES buffer in enzyme kinetics assays?

The optimal concentration of PIPES buffer should be empirically determined for each specific application.[1] However, a typical concentration range for enzyme kinetics assays is 20 - 100 mM.[1] It is crucial to determine the ideal concentration to provide sufficient buffering capacity without causing enzyme inhibition.[1]

Q3: Can PIPES buffer interfere with my enzymatic assay?

Yes, under certain conditions, PIPES buffer can interfere with enzymatic assays.[2][3] The primary concern is the potential for the piperazine ring in PIPES to form radical cations through one-electron oxidation.[2][3] This is particularly relevant in assays involving strong oxidizing agents or redox-active enzymes.[2][3] These radicals can then interact with and potentially damage the enzyme or other assay components, leading to inaccurate results.[2][3]

Q4: What are the signs that PIPES buffer might be interfering with my assay?

Common indicators of PIPES buffer interference include:

  • Inconsistent or irreproducible results between experimental replicates.[2][3]

  • A loss of enzyme activity over time, indicating lower enzyme stability in the buffer.[2][3]

  • High background signal that may obscure the true enzymatic activity.[2][3]

  • Non-linear reaction progress curves, even in the initial phase of the reaction.[2][3]

  • Discrepancies with published data, such as obtaining kinetic parameters (Km, Vmax) that are significantly different from literature values for the same enzyme.[2][3]

Q5: How does temperature affect the pH of my PIPES buffer?

The pKa of PIPES is temperature-dependent.[1][4][12] The temperature coefficient for the pKa of PIPES is approximately -0.0085 per degree Celsius.[4][12] This means that for every 1°C increase in temperature, the pKa of PIPES will decrease by about 0.0085 units, resulting in a lower pH.[12] It is critical to adjust the pH of the buffer at the temperature at which the experiment will be conducted to ensure accuracy and reproducibility.[1][12]

Quantitative Data Summary

The following tables provide a summary of the pKa of PIPES buffer at various temperatures and a comparison of its properties with other common biological buffers.

Table 1: pKa of PIPES Buffer at Various Temperatures

Temperature (°C)pKa
206.80[12]
256.76[12]
376.66[12]

Table 2: Comparison of Common Biological Buffers

BufferpKa (at 25°C)Effective pH RangeKey Considerations
PIPES 6.8[6]6.1 - 7.5[6]Low metal binding, stable pH with temperature, low UV absorbance.[5][6] Can form radicals and the free acid has low solubility.[6]
HEPES 7.5[6]6.8 - 8.2[6]Good for physiological pH and has low metal binding.[6] Can also form radicals.[2][3][6]
MES 6.1[6]5.5 - 6.7[6]Useful for more acidic conditions and has low metal binding.[2][3][6]
Phosphate 7.2[6]6.2 - 8.2[6]Can inhibit some enzymes and precipitate with divalent cations.[6]

Troubleshooting Guides

Issue: Inconsistent or Irreproducible Enzyme Activity

This guide will help you diagnose if PIPES buffer is the source of variability in your enzyme assay results.

G start Start: Inconsistent Results step1 Step 1: Rule out Contamination - Prepare fresh buffer. - Use high-purity water and reagents. - Ensure glassware is clean. start->step1 step2 Step 2: Compare with Alternative Buffers - Select buffers with similar pKa (e.g., HEPES, MOPS). - Maintain identical pH, ionic strength, and concentration. step1->step2 step3 Step 3: Run Comparative Assay - Perform the assay in parallel with PIPES and alternative buffers. step2->step3 step4 Step 4: Analyze Results - Compare initial velocity, enzyme stability, and background signal. step3->step4 no_diff No significant difference: PIPES is likely not the issue. Investigate other experimental variables. step4->no_diff No Difference diff Significant difference observed: PIPES may be interfering. step4->diff Difference step5 Step 5: Detailed Kinetic Analysis - Determine Km and Vmax in both buffers. - Analyze changes to understand the nature of interference. diff->step5 conclusion Conclusion: Identify and address interference. step5->conclusion

Caption: Troubleshooting workflow for inconsistent enzyme activity.

Issue: Low Enzyme Activity or Stability

This guide will help you determine if the redox properties of PIPES buffer are affecting your enzyme.

G start Start: Low Enzyme Activity/Stability step1 Step 1: Assess Redox Sensitivity - Is your enzyme an oxidoreductase? - Does your assay contain strong oxidizing agents? start->step1 not_redox Not redox-sensitive: Consider other factors (e.g., temperature, contaminants). step1->not_redox No redox Potentially redox-sensitive step1->redox Yes step2 Step 2: Test with a Radical Scavenger - Add a compatible reducing agent (e.g., DTT) to the PIPES buffer. - Observe if interference is mitigated. redox->step2 conclusion Conclusion: Mitigate redox effects or choose an alternative buffer. step2->conclusion G cluster_prep Preparation cluster_exec Assay Execution cluster_data Data Acquisition & Analysis prep_buffer Prepare PIPES Assay Buffer combine Combine Buffer, Substrate, and Cofactors in Cuvette prep_buffer->combine prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->combine equilibrate Equilibrate to Assay Temperature combine->equilibrate initiate Add Enzyme to Initiate Reaction equilibrate->initiate monitor Monitor Absorbance Change Over Time initiate->monitor calculate Calculate Initial Reaction Velocity monitor->calculate G start Start: Suspected Buffer Interference step1 Step 1: Confirm No Contamination - Visual inspection - pH verification - Prepare fresh buffer if needed start->step1 step2 Step 2: Compare with Alternative Buffer - Select buffers with similar pKa (e.g., HEPES, MOPS) - Maintain consistent conditions step1->step2 step3 Step 3: Run Comparative Assay - Perform assay in parallel in PIPES and alternative buffers step2->step3 step4 Step 4: Analyze Results - Compare initial velocity, stability, background signal step3->step4 no_diff No significant difference: PIPES is likely not interfering. step4->no_diff No Difference diff Significant difference observed: Potential interference. step4->diff Difference step5 Step 5: Evaluate Impact on Enzyme Kinetics - Determine Km and Vmax in both buffers - Analyze changes in kinetic parameters diff->step5 conclusion Conclusion: Identify nature of interference and select appropriate buffer. step5->conclusion

References

effect of temperature on PIPES buffer pH and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the effects of temperature on PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer pH and stability. Accurate pH control is critical for experimental reproducibility, and this guide offers troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I prepared my PIPES buffer to pH 7.0 at room temperature, but the pH is lower when I use it at 37°C. Why did the pH change?

A1: The pH of PIPES buffer is temperature-dependent.[1] The pKa of PIPES, a measure of its buffering capacity, decreases as the temperature increases. This shift in pKa causes a corresponding drop in the pH of the solution.[1] For optimal accuracy and reproducibility, it is crucial to adjust the pH of your buffer at the specific temperature at which you will be performing your experiment.[1][2]

Q2: How significant is the effect of temperature on the pKa of PIPES buffer?

A2: The temperature coefficient (d(pKa)/dT) for PIPES buffer is approximately -0.0085/°C.[1][2][3] This means that for every one-degree Celsius increase in temperature, the pKa of PIPES will decrease by about 0.0085 units.[1][3]

Q3: Can I use a PIPES buffer that was prepared and stored at 4°C for an experiment at room temperature?

A3: It is not recommended to use a PIPES buffer calibrated at 4°C for a room temperature experiment without re-adjusting the pH.[1] Due to the temperature dependence of the buffer's pKa, the pH at room temperature will be different from its pH at 4°C.[1] For accurate results, always allow the buffer to equilibrate to the desired experimental temperature and then adjust the pH accordingly.[1]

Q4: Can I autoclave PIPES buffer to sterilize it?

A4: It is not recommended to autoclave PIPES buffer. The high temperatures and pressure during autoclaving can cause the buffer to decompose, which will reduce its buffering capacity.[2][4] A recommended alternative for sterilization is to filter the buffer solution through a 0.22 µm filter.[2][4]

Q5: How should I store my PIPES buffer solution for optimal stability?

A5: For short-term storage, PIPES buffer solutions are stable for several weeks when refrigerated at 4°C.[4] For longer-term storage, it is recommended to store the solution at 4°C in a tightly sealed, dark container to prevent microbial growth and degradation from light.[2][4][5] While PIPES is relatively insensitive to light, prolonged exposure to strong light may accelerate its oxidation.[6] Avoid repeated freeze-thaw cycles, as this can adversely affect some buffer formulations.[5] PIPES powder is stable at room temperature when stored in a dry, dark, and well-sealed container.[7][8]

Q6: I noticed a precipitate in my PIPES buffer after storing it at a low temperature. What could be the cause?

A6: PIPES free acid has low solubility in water.[1][2] If the concentration of your buffer is too high for the storage temperature, it may precipitate out of solution.[1][2] To resolve this, ensure you are preparing the buffer at a concentration that remains soluble at your intended storage and experimental temperatures. If you observe a precipitate, you may need to gently warm the solution while stirring to redissolve the buffer before use, and then re-adjust the pH at the experimental temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results using the same buffer preparation. Fluctuations in experimental temperature are causing shifts in the buffer's pH.[1]Ensure all experiments are performed at a constant, controlled temperature. Calibrate your pH meter and adjust the buffer pH at the specific temperature of your experiment.[1]
PIPES powder will not dissolve. PIPES free acid has poor solubility in water at acidic or neutral pH.[2]While stirring, slowly add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise. The PIPES powder will dissolve as the pH of the solution increases.[2]
Precipitate forms in the buffer upon storage. The buffer concentration may be too high for the storage temperature, leading to precipitation.[2]Prepare PIPES buffer at a concentration that remains soluble at your storage and experimental temperatures. If possible, store the buffer at room temperature or 4°C.[2]
The buffer solution turns yellow. If the solution contains sucrose and has been previously acidified, the addition of a strong base can cause the decomposition of monosaccharides into yellow-colored compounds.Discard the solution and prepare a fresh batch. Avoid acidifying PIPES buffer solutions that contain sucrose.

Quantitative Data: Effect of Temperature on PIPES Buffer pKa

The pKa of PIPES buffer is sensitive to changes in temperature. This table summarizes the pKa of PIPES at various temperatures to facilitate accurate buffer preparation for experiments conducted at temperatures other than 25°C.

Temperature (°C)pKaEffective pH Buffering Range (pKa ± 1)
46.945.94 - 7.94
206.80[1][3]5.80 - 7.80
256.76[1][3]6.1 - 7.5[3]
376.66[1][3]5.66 - 7.66

Experimental Protocol

Protocol: Preparation of Temperature-Adjusted 0.5 M PIPES Buffer (pH 7.0 at 37°C)

This protocol provides a detailed method for preparing a PIPES buffer solution with an accurate pH at a specific experimental temperature.

Materials:

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) powder

  • High-purity deionized water

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Beakers and graduated cylinders

  • Water bath or incubator set to the desired experimental temperature (e.g., 37°C)

Procedure:

  • Initial Dissolution:

    • To a beaker, add approximately 800 mL of deionized water.

    • Place the beaker on a stir plate and add a stir bar.

    • Slowly add the required amount of PIPES powder to prepare a 0.5 M solution (151.2 g/L). The free acid form of PIPES has low solubility and will not fully dissolve at this stage.[1]

  • Initial pH Adjustment:

    • While stirring, slowly add 10 N NaOH or KOH dropwise to the suspension. The PIPES powder will begin to dissolve as the pH increases.[1] Continue adding the base until all the powder has dissolved.

  • Temperature Equilibration:

    • Place the beaker containing the buffer solution in a water bath or incubator set to your desired experimental temperature (e.g., 37°C).

    • Allow the solution to equilibrate to the target temperature for at least 30 minutes. Ensure the temperature probe of the pH meter is also placed in the solution to monitor the temperature.

  • Final pH Adjustment at Experimental Temperature:

    • Once the buffer has reached the target temperature, immerse the calibrated pH electrode into the solution.

    • Carefully add 10 N NaOH or KOH dropwise until the pH meter reads exactly 7.0.

  • Final Volume Adjustment:

    • Transfer the pH-adjusted buffer solution to a 1 L graduated cylinder.

    • Add deionized water to bring the final volume to 1 L.

    • Mix the solution thoroughly.

  • Storage:

    • Store the buffer in a sterile, sealed container at 4°C. For long-term storage, sterile filter the solution using a 0.22 µm filter.[2]

Visualizations

Temperature_Effect_on_PIPES_pH cluster_temp Temperature Change cluster_pka pKa Shift cluster_pH Resulting pH Change Temp_Increase Increase in Temperature pKa_Decrease Decrease in pKa (dpKa/dT ≈ -0.0085/°C) Temp_Increase->pKa_Decrease Leads to Temp_Decrease Decrease in Temperature pKa_Increase Increase in pKa Temp_Decrease->pKa_Increase Leads to pH_Decrease Decrease in pH (More Acidic) pKa_Decrease->pH_Decrease Results in pH_Increase Increase in pH (More Basic) pKa_Increase->pH_Increase Results in Buffer_Preparation_Workflow A 1. Dissolve PIPES powder in water with stirring B 2. Add NaOH/KOH to aid dissolution A->B C 3. Equilibrate buffer to experimental temperature B->C D 4. Calibrate pH meter at experimental temperature C->D E 5. Adjust to final pH at experimental temperature D->E F 6. Adjust to final volume with water E->F G 7. Store appropriately (e.g., 4°C, dark) F->G

References

Technical Support Center: PIPES Buffer Interference in Bicinchoninic Acid (BCA) Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in the bicinchoninic acid (BCA) protein assay.

Frequently Asked Questions (FAQs)

Q1: What is the bicinchoninic acid (BCA) protein assay?

The BCA protein assay is a widely used colorimetric method for quantifying the total protein concentration in a solution.[1] The assay is based on a two-step process. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[2] In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a purple-colored complex that exhibits a strong absorbance at 562 nm.[2] The intensity of the color is directly proportional to the protein concentration in the sample.

Q2: How does PIPES buffer interfere with the BCA assay?

While the exact mechanism is not extensively documented in readily available literature, the interference of PIPES buffer in the BCA assay is likely due to its chemical structure. PIPES contains a piperazine ring which can form radical cations and may interact with the copper ions in the BCA reagent.[3] This interaction can lead to a reduction of Cu²⁺ to Cu⁺, independent of the protein concentration, resulting in an artificially high background absorbance and an overestimation of the protein concentration. Additionally, as a zwitterionic buffer, PIPES can affect the pH of the highly alkaline BCA working reagent, which is critical for the copper reduction by proteins.

Q3: What is the maximum compatible concentration of PIPES buffer in a BCA assay?

Most manufacturers and compatibility charts indicate that PIPES buffer is compatible with the standard BCA assay at concentrations up to 100 mM.[4] Above this concentration, significant interference can be expected, leading to inaccurate protein quantification.

Q4: Are there alternative protein assays that are more compatible with PIPES buffer?

Yes, if your experimental workflow requires the use of PIPES buffer at concentrations that interfere with the BCA assay, you might consider alternative methods. The Bradford protein assay, for instance, is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins and is less susceptible to interference from reducing agents and some zwitterionic buffers.[5][6] However, it is important to note that the Bradford assay has its own set of interfering substances, particularly detergents.[6] It is always recommended to verify the compatibility of your specific buffer with any protein assay.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to PIPES buffer interference in your BCA assay.

Problem: High background absorbance in blank samples (containing only PIPES buffer).

  • Possible Cause: The concentration of PIPES buffer in your sample is exceeding the compatible limit (typically >100 mM).

  • Solution:

    • Dilute your sample: If your protein concentration is high enough, diluting your sample with a compatible buffer (e.g., PBS or saline) can reduce the PIPES concentration to a non-interfering level.[7]

    • Prepare standards in the same buffer: To compensate for the buffer's effect, prepare your protein standards (e.g., BSA) in the same concentration of PIPES buffer as your unknown samples.[8]

    • Remove the interfering buffer: If dilution is not feasible, consider removing the PIPES buffer using dialysis or protein precipitation (see Experimental Protocols section).[7]

Problem: Inaccurate or inconsistent protein concentration readings.

  • Possible Cause: The interference from PIPES buffer is affecting the linearity and accuracy of the assay.

  • Solution:

    • Validate with a control protein: Spike a known concentration of a standard protein (e.g., BSA) into your PIPES buffer and measure its concentration. This will help you quantify the extent of the interference.

    • Switch to an alternative assay: If the interference cannot be adequately compensated for, consider using a different protein quantification method like the Bradford assay.[5][6]

Data Presentation

PIPES Concentration (mM)Apparent Protein Concentration of Blank (µg/mL)% Error in a 500 µg/mL Protein Sample (Illustrative)
50< 10< 5%
10020-505-10%
200100-20020-40%
400> 300> 60%

Experimental Protocols

I. Standard BCA Protein Assay Protocol (Microplate)

This protocol is a standard procedure for the BCA assay and can be used with samples containing compatible concentrations of PIPES buffer (≤100 mM).

Materials:

  • BCA Reagent A

  • BCA Reagent B

  • Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL)

  • 96-well microplate

  • Microplate reader with 562 nm absorbance filter

  • Incubator set to 37°C

Procedure:

  • Prepare Protein Standards: Create a series of protein standards by diluting the BSA stock solution with the same buffer as your unknown samples (containing PIPES buffer). A typical concentration range is 0 (blank), 25, 125, 250, 500, 1000, 1500, and 2000 µg/mL.

  • Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio). Ensure the solution is thoroughly mixed and appears as a clear, green solution.

  • Sample and Standard Loading: Pipette 25 µL of each standard and unknown sample into separate wells of the 96-well microplate. It is recommended to perform all measurements in triplicate.

  • Add Working Reagent: Add 200 µL of the WR to each well.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 30 minutes.

  • Measurement: Cool the plate to room temperature. Measure the absorbance at 562 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank from all other measurements. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the protein concentration of the unknown samples.

II. Mitigation Protocol 1: Acetone Precipitation

This protocol is effective for removing PIPES buffer and other interfering substances from your protein sample.

Materials:

  • Cold (-20°C) acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • In a microcentrifuge tube, add four times the sample volume of cold (-20°C) acetone to your protein sample.

  • Vortex the tube and incubate for at least 60 minutes at -20°C.

  • Centrifuge the tube for 10 minutes at 13,000-15,000 x g.

  • Carefully decant the supernatant, which contains the PIPES buffer. Be careful not to dislodge the protein pellet.

  • Allow the pellet to air-dry for 10-30 minutes. Do not over-dry, as this can make it difficult to redissolve.

  • Resuspend the protein pellet in a buffer compatible with the BCA assay (e.g., 0.9% saline or PBS).

  • Proceed with the standard BCA assay protocol.

III. Mitigation Protocol 2: Dialysis

Dialysis is a gentle method for removing small molecules like PIPES from a protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (a buffer compatible with the BCA assay, e.g., PBS)

  • Stir plate and stir bar

  • Large beaker

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load your protein sample into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).

  • Stir the buffer gently on a stir plate at 4°C.

  • Dialyze for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis with a final buffer change is recommended.

  • Remove the sample from the dialysis tubing/cassette.

  • Proceed with the standard BCA assay protocol.

Visualizations

BCA_Assay_Principle cluster_step1 Step 1: Biuret Reaction cluster_step2 Step 2: Chelation Protein Protein (Peptide Bonds) Cu1 Cu⁺ (Light Blue) Protein->Cu1 Alkaline Conditions Cu2 Cu²⁺ (Blue) Cu1->Cu1_2 BCA 2 x BCA BCA_Cu_Complex BCA-Cu⁺ Complex (Purple, A562) BCA->BCA_Cu_Complex Troubleshooting_Workflow Start Start: Inaccurate BCA Assay Results with PIPES Buffer Check_Concentration Is PIPES concentration > 100 mM? Start->Check_Concentration Remove_Buffer Remove PIPES Buffer Start->Remove_Buffer If dilution is not possible Use_Alternative Consider Alternative Assay (e.g., Bradford) Start->Use_Alternative If interference persists Dilute_Sample Dilute Sample with Compatible Buffer Check_Concentration->Dilute_Sample Yes Run_Assay Perform BCA Assay Check_Concentration->Run_Assay No Dilute_Sample->Run_Assay Dialysis Dialysis Remove_Buffer->Dialysis Precipitation Acetone Precipitation Remove_Buffer->Precipitation Dialysis->Run_Assay Precipitation->Run_Assay End End: Accurate Protein Quantification Run_Assay->End Use_Alternative->End

References

Navigating Redox Reaction Studies: Why PIPES Buffer Is Not Your Ally

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the sensitive and precise work of redox reaction studies, the choice of buffer is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive explanation of why PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer, a commonly used buffer in biological research, is generally unsuitable for redox-sensitive assays. We will delve into the chemical properties of PIPES that lead to interference, offer troubleshooting advice for unexpected results, and suggest more appropriate buffer systems for your redox-related research.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason PIPES buffer should be avoided in redox reaction studies?

A1: The primary reason to avoid PIPES buffer in redox reaction studies is its susceptibility to oxidation. The piperazine ring, which is a core component of the PIPES molecule, can undergo a one-electron oxidation, particularly in the presence of strong oxidizing agents or in systems that generate reactive oxygen species (ROS). This oxidation results in the formation of a PIPES-derived radical cation.[1][2] This radical can then participate in secondary reactions, leading to interference with the redox reaction you are studying, ultimately producing unreliable and misleading results.[1]

Q2: How does the formation of PIPES radicals interfere with redox assays?

A2: The formation of PIPES-derived radicals can interfere with redox assays in several ways:

  • Direct Reaction with Redox-Active Species: The PIPES radical can directly react with the oxidizing or reducing agents in your assay, consuming them and altering the stoichiometry of the reaction.

  • Side Reactions: The radical can initiate or participate in unintended side reactions, generating confounding products that may be detected by your analytical methods.

  • Enzyme Inhibition or Damage: In enzymatic redox studies, the PIPES radical can interact with and potentially damage the enzyme, leading to a loss of activity and inaccurate kinetic measurements.[2]

  • Substrate Recycling: In certain assays, such as those involving peroxidases, PIPES has been shown to recycle phenolic substrates. This means that after the substrate is oxidized by the enzyme, the PIPES radical can reduce it back to its original form, leading to an underestimation of the true enzyme activity. This effect is more pronounced at higher buffer concentrations.

Q3: Are there specific types of redox studies where PIPES is particularly problematic?

A3: Yes, PIPES buffer is especially problematic in studies involving:

  • Strong Oxidizing Agents: Assays that use strong oxidants like peroxynitrite have been shown to readily oxidize PIPES, generating radical cations detectable by techniques like electron spin resonance (ESR) spectroscopy.

  • Peroxidase Assays: Due to the issue of substrate recycling, using PIPES in peroxidase-based assays can lead to significant underestimation of enzymatic activity.

  • Redox-Active Enzymes: Studies on oxidoreductases are highly susceptible to interference from the redox activity of the buffer itself.[2]

  • Long-Term Experiments: While the oxidation of PIPES by weaker oxidants like hydrogen peroxide to form N-oxide derivatives is slow, it can become a significant factor in experiments that run for extended periods.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible results in my redox assay.
  • Possible Cause: If you are using PIPES buffer, it may be undergoing oxidation and interfering with your assay, leading to variability.

  • Troubleshooting Steps:

    • Switch to an alternative buffer: Replace PIPES with a more redox-inert buffer such as phosphate buffer or MOPS. Ensure the pH and ionic strength are kept consistent.

    • Run a buffer control: Perform your assay with all components except your sample, using both PIPES and the alternative buffer. A high background or signal drift in the PIPES-containing reaction would indicate buffer interference.

Issue: My enzyme appears to lose activity over time in the assay.
  • Possible Cause: The formation of PIPES-derived radicals could be inactivating your enzyme.[2]

  • Troubleshooting Steps:

    • Perform a stability test: Incubate your enzyme in both PIPES and a recommended alternative buffer under assay conditions (without the substrate) and measure its activity at different time points. A faster decline in activity in the PIPES buffer would suggest a destabilizing effect.

Issue: The reaction kinetics in my enzymatic assay are non-linear.
  • Possible Cause: Interference from PIPES can lead to complex reaction kinetics that do not follow simple models. This could be due to the gradual formation of interfering radical species.

  • Troubleshooting Steps:

    • Analyze the initial rates: Focus on the very initial phase of the reaction to minimize the impact of any time-dependent interference.

    • Compare with a different buffer system: Run the same assay in a more stable buffer to see if the non-linearity persists.

Quantitative Data Summary

BufferpKa at 25°CBuffering RangeRedox Stability CharacteristicsRecommended for Redox Studies?
PIPES 6.766.1 - 7.5Susceptible to one-electron oxidation to form radical cations. Can be slowly oxidized by H₂O₂. Interferes with peroxidase assays.No
Phosphate 7.20 (pKa2)6.2 - 8.2Generally considered redox-inert. Does not contain easily oxidizable groups.[3]Yes
MOPS 7.206.5 - 7.9The morpholino ring is more stable against oxidation compared to the piperazine ring of PIPES.Yes
HEPES 7.486.8 - 8.2Contains a piperazine ring and can also form radicals, though some studies suggest it may be slightly more stable than PIPES in certain conditions.[4] Caution is still advised.With Caution

Experimental Protocols

Protocol: Testing for Buffer Interference in a Redox-Sensitive Assay

This protocol provides a general framework for researchers to test whether their chosen buffer is interfering with their specific redox assay.

1. Objective: To determine if the buffer system is contributing to or interfering with the measured signal in a redox-sensitive assay.

2. Materials:

  • Your specific redox-sensitive assay components (enzyme, substrate, chromogen, etc.)
  • PIPES buffer at the desired concentration and pH
  • Alternative, potentially more inert buffer (e.g., phosphate buffer) at the same concentration and pH
  • Microplate reader or spectrophotometer

3. Method:

4. Data Analysis and Interpretation:

  • Compare Baseline Controls: If the signal in the PIPES control (Set 1) is significantly higher or shows a greater drift over time compared to the alternative buffer control (Set 2), this is a strong indication of buffer interference.

  • Compare Assays with Analyte: If the net signal (signal from Set 3 minus signal from Set 1) is significantly different from the net signal (signal from Set 4 minus signal from Set 2), it confirms that PIPES is affecting the outcome of your assay.

Visualizations

PIPES_Interference_Pathway PIPES PIPES Buffer (Piperazine Ring) Radical PIPES Radical Cation PIPES->Radical Oxidant Strong Oxidizing Agent (e.g., Peroxynitrite) Oxidant->PIPES One-electron oxidation Interference Assay Interference Radical->Interference SideReaction Side Reactions Interference->SideReaction EnzymeDamage Enzyme Inactivation Interference->EnzymeDamage SubstrateRecycling Substrate Recycling Interference->SubstrateRecycling

Caption: Mechanism of PIPES buffer interference in redox reaction studies.

Troubleshooting_Workflow Start Inconsistent Redox Assay Results CheckBuffer Is PIPES buffer being used? Start->CheckBuffer SwitchBuffer Switch to a non-piperazine buffer (e.g., Phosphate, MOPS) CheckBuffer->SwitchBuffer Yes NoInterference Interference is unlikely due to the buffer. Investigate other variables. CheckBuffer->NoInterference No RunControls Run buffer controls (with and without analyte) SwitchBuffer->RunControls CompareResults Compare results between PIPES and alternative buffer RunControls->CompareResults InterferenceConfirmed PIPES interference is likely. Continue with alternative buffer. CompareResults->InterferenceConfirmed Significant Difference CompareResults->NoInterference No Significant Difference End Problem Resolved InterferenceConfirmed->End End2 Continue Troubleshooting NoInterference->End2

References

stability of PIPES buffer when autoclaved versus filter-sterilized

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the appropriate methods for sterilizing PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer. Adhering to best practices for buffer preparation is critical for the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing PIPES buffer?

The strongly recommended method for sterilizing PIPES buffer solutions is sterile filtration.[1] This method involves passing the buffer through a 0.22 µm membrane filter to effectively remove microbial contaminants without compromising the chemical integrity of the buffer.[1]

Q2: Is it acceptable to autoclave PIPES buffer?

No, it is not recommended to autoclave PIPES buffer.[2][3] The high temperatures (typically 121°C) and pressures used in autoclaving can cause the chemical degradation of the PIPES molecule.[1][4] This degradation can lead to a loss of buffering capacity, a shift in pH, and the formation of byproducts that could interfere with your experiments.[1][2]

Q3: What happens to PIPES buffer when it is autoclaved?

Autoclaving PIPES buffer leads to the thermal degradation of its core piperazine ring structure.[1][2] This breakdown results in several detrimental changes to the buffer's properties. The primary concerns are a compromised buffering capacity, a significant pH shift, and the generation of unwanted chemical byproducts.[1]

Q4: What byproducts are formed when PIPES buffer is autoclaved?

Studies on the thermal degradation of piperazine, the core structure of PIPES, suggest that autoclaving can lead to the formation of various byproducts, including piperazine itself, sulfonic acid derivatives, and ring-opened products such as amine and carboxylic acid derivatives.[1][4]

Q5: Can I use PIPES buffer that has been accidentally autoclaved?

It is strongly advised not to use autoclaved PIPES buffer, especially for sensitive applications like enzyme assays or cell culture. The chemical changes, including the pH shift and the presence of unknown reactive species, can compromise the validity and reproducibility of your experimental results.[2]

Q6: My PIPES buffer solution has turned yellow. What does this mean?

A yellowing of a PIPES buffer solution is a visual indicator of chemical degradation or contamination.[2] This can be caused by exposure to high temperatures, strong light (especially UV), or prolonged storage.[2] If your buffer has turned yellow, it is best to discard it and prepare a fresh solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Significant pH shift after sterilization The buffer was likely autoclaved, causing degradation of the PIPES molecule.[1]Discard the autoclaved buffer and prepare a fresh solution sterilized by filtration through a 0.22 µm filter.[1]
Reduced buffering capacity in experiments Autoclaving has likely compromised the buffer by degrading the PIPES molecule.[1][4]Always use filter-sterilized PIPES buffer to ensure its chemical integrity and proper buffering capacity.[1]
Inconsistent experimental results The use of degraded (autoclaved) PIPES buffer can introduce interfering byproducts and pH instability.[1]Ensure consistent use of freshly prepared and filter-sterilized PIPES buffer for all experiments.
Visible contamination in the buffer The buffer was not properly sterilized or was contaminated after preparation.Prepare a fresh batch of PIPES buffer and sterilize it by passing it through a 0.22 µm sterile filter into a sterile container.[5]

Data Presentation: Autoclaving vs. Filter Sterilization

ParameterAutoclaved PIPES BufferFilter-Sterilized PIPES Buffer
PIPES Concentration Potentially significant reduction due to degradation of the piperazine ring.[1]No significant change.
pH A decrease of 0.1 to 0.5 pH units or more is possible.[1]Stable pH.
Buffering Capacity Significantly compromised due to molecular degradation.[1][4]Maintained.
Byproduct Formation Generation of piperazine, sulfonic acid derivatives, and ring-opened products.[1][4]None.
Color May turn yellow, indicating chemical degradation.[2]Should remain colorless.[2]

Experimental Protocols

Protocol 1: Preparation of Sterile PIPES Buffer via Filter Sterilization

Objective: To prepare a sterile PIPES buffer solution while maintaining its chemical integrity.

Materials:

  • PIPES free acid or sodium salt

  • High-purity water (e.g., Milli-Q or deionized)

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit

  • Sterile storage container

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for pH adjustment[3]

Methodology:

  • Dissolve the PIPES powder in high-purity water to the desired concentration.

  • Adjust the pH to the target value using a strong base (e.g., NaOH) while stirring. Note that the free acid form of PIPES has low solubility, and the addition of a base is necessary for it to dissolve.[3]

  • Once the desired pH is reached and the powder is fully dissolved, bring the solution to the final volume with high-purity water.

  • Pass the buffer solution through a 0.22 µm sterile filter into a sterile storage container.[5]

  • Store the sterile buffer at 4°C, protected from light.[4]

Protocol 2: Assessment of pH and Buffering Capacity Post-Autoclaving

Objective: To quantify the change in pH and buffering capacity of a PIPES buffer solution after autoclaving.

Materials:

  • PIPES buffer solution (prepared as in Protocol 1, before the filtration step)

  • Autoclave

  • Calibrated pH meter

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Burette or automated titrator

Methodology:

  • Prepare two identical batches of a PIPES buffer solution (e.g., 50 mM, pH 7.0).[1]

  • Sterilize one batch by autoclaving using standard laboratory procedures (e.g., 121°C for 15-20 minutes).[1]

  • As a control, sterilize the second batch by filtration through a 0.22 µm filter.[1]

  • Allow the autoclaved solution to cool to room temperature.

  • Measure and record the initial pH of both the autoclaved and filter-sterilized solutions.[1]

  • Perform a titration on aliquots of both solutions by adding a standardized strong acid and, in a separate titration, a strong base. Record the pH change with each addition.[1]

  • Plot the titration curves (pH vs. volume of acid/base added). A flatter curve indicates a higher buffering capacity. Compare the curves of the autoclaved and filter-sterilized samples to visualize the loss of buffering capacity in the autoclaved solution.[1]

Visualization

Sterilization_Decision_Tree PIPES Buffer Sterilization Workflow start Start: Need to sterilize PIPES buffer solution decision Is the chemical integrity of the buffer critical for the experiment? start->decision autoclave Autoclaving (Not Recommended) decision->autoclave No filter_sterilize Filter Sterilization (Recommended) decision->filter_sterilize Yes outcome_autoclave Result: - Degraded PIPES - pH shift - Loss of buffering capacity - Byproduct formation autoclave->outcome_autoclave outcome_filter Result: - Preserved chemical integrity - Stable pH - Maintained buffering capacity filter_sterilize->outcome_filter

Caption: Decision workflow for PIPES buffer sterilization.

References

Validation & Comparative

A Head-to-Head Battle of the Buffers: PIPES vs. HEPES in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a biological buffer is a critical decision that can significantly impact the physiological relevance and reproducibility of cell culture experiments. This guide provides an in-depth, objective comparison of two widely used zwitterionic buffers, PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), supported by experimental data and detailed protocols to guide your selection for optimal cell culture performance.

Maintaining a stable pH in the face of cellular metabolism is paramount for successful cell culture. While the bicarbonate-carbon dioxide buffering system is the primary method for pH control in incubators, supplemental biological buffers are often essential for maintaining pH stability during manipulations outside of a CO2-controlled environment. PIPES and HEPES are both "Good's buffers," developed to be biocompatible and effective at physiological pH. However, their distinct physicochemical properties translate to different strengths and weaknesses in cell culture applications.

Physicochemical Properties: A Tale of Two Buffers

A fundamental understanding of the chemical and physical characteristics of PIPES and HEPES is crucial for selecting the appropriate buffer for a given experimental design.

PropertyPIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
pKa at 25°C 6.767.48
Effective Buffering pH Range 6.1 - 7.56.8 - 8.2
pKa at 37°C ~6.8~7.3
Temperature Coefficient (d(pKa)/dT) -0.0085 /°C-0.014 /°C
Solubility in Water Poorly solubleReadily soluble
Interaction with Metal Ions Does not form stable complexes with most metal ions.Does not form stable complexes with most metal ions.
Phototoxicity Not known to be phototoxic.Can be phototoxic in the presence of riboflavin and light.
Potential for Radical Formation Can form radicals, not suitable for redox reactions.Less prone to radical formation than PIPES.

Performance in Cell Culture: Key Considerations

The ideal buffer for a specific cell culture application depends on a variety of factors, including the cell type, experimental duration, and specific assays being performed.

HEPES is a frequent choice for general mammalian cell culture due to its high solubility and optimal buffering range at physiological pH. However, its potential for phototoxicity is a critical consideration. When exposed to light in the presence of riboflavin (a common component of cell culture media), HEPES can generate cytotoxic products like hydrogen peroxide. Therefore, it is crucial to protect HEPES-containing solutions from light.

PIPES , with its pKa closer to the acidic end of the physiological range, presents a valuable alternative for experiments conducted at a slightly lower pH. Its poor water solubility in its free acid form necessitates dissolution in a basic solution, such as sodium hydroxide. A significant drawback of PIPES is its potential to form radicals, making it unsuitable for studies of redox-sensitive processes.

Experimental Data: A Comparative Look at Cell Growth

While direct, extensive comparative studies on the cytotoxicity of PIPES and HEPES are limited in publicly available literature, some studies provide insights into their effects on cell growth. For instance, a study on the pH dependence of cell growth in Caco-2 and DLD1 cell lines utilized both PIPES and HEPES to maintain acidic and alkaline conditions, respectively. The results, while not a direct cytotoxicity comparison, demonstrate the ability of both buffers to support cell proliferation within their optimal buffering ranges.

Table 2: Effect of PIPES and HEPES Buffered Media on Cell Growth

Cell LineBufferAssumed pHRelative Growth (% of Control)
Caco-2PIPES/HEPES Mix6.8~90%
Caco-2PIPES/HEPES Mix7.4~100%
Caco-2PIPES/HEPES Mix7.8~85%
DLD1PIPES/HEPES Mix6.8~70%
DLD1PIPES/HEPES Mix7.4~100%
DLD1PIPES/HEPES Mix7.8~60%

This data is adapted from a study investigating the pH-dependence of cell growth and illustrates the use of PIPES and HEPES to maintain specific pH conditions. The relative growth is an approximation based on the graphical data presented in the study.

Experimental Protocols

To quantitatively assess the performance of PIPES and HEPES in your specific cell culture system, the following detailed experimental protocols can be employed.

Protocol 1: Comparative Cell Viability Assay (MTT Assay)

This protocol allows for the quantitative assessment of cell viability and proliferation in the presence of either PIPES or HEPES buffer.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PIPES-buffered medium (supplemented with desired concentration of PIPES)

  • HEPES-buffered medium (supplemented with desired concentration of HEPES)

  • 96-well cell culture plates

  • MTT (3

A Researcher's Guide to Assessing the Purity of Commercial PIPES Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental results. PIPES sodium salt (Piperazine-N,N′-bis(2-ethanesulfonic acid), sodium salt) is a widely used zwitterionic buffer in biological and biochemical research. Its effectiveness hinges on its purity, as contaminants can interfere with biological assays, chelate essential metal ions, or alter the pH stability of the buffer. This guide provides a framework for assessing the purity of commercial this compound salt, offering a comparison of typical supplier specifications and detailed experimental protocols for in-house verification.

Comparative Analysis of Supplier Specifications

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Purity (by Titration) ≥99%≥98%≥99.5%
Water Content (KF) ≤2.0%Not specified≤1.0%
Heavy Metals (as Pb) ≤5 ppm≤10 ppm≤5 ppm
UV Absorbance (260nm) ≤0.05Not specified≤0.04
UV Absorbance (280nm) ≤0.05Not specified≤0.04
Insolubles Passes testPasses testNot specified

Note: This table is a generalized representation. Actual specifications may vary between suppliers and lots.

Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial batch of this compound salt, a combination of analytical techniques should be employed. Below are detailed protocols for key experiments.

Purity Assay by Acid-Base Titration

This method determines the percentage of this compound salt by titrating its basic nitrogen with a standardized acid.

Principle: The piperazine nitrogen atoms in PIPES can be protonated by a strong acid. The amount of acid required to neutralize the this compound salt is proportional to its purity.

Reagents and Equipment:

  • This compound salt sample

  • 0.1 N Hydrochloric acid (HCl), standardized

  • Deionized water, high-purity

  • Analytical balance

  • Burette (50 mL, Class A)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

Procedure:

  • Accurately weigh approximately 300 mg of the this compound salt sample and record the weight.

  • Dissolve the sample in 50 mL of deionized water in a 100 mL beaker.

  • Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Begin stirring the solution gently.

  • Titrate the sample with 0.1 N HCl. Record the pH and the volume of titrant added in small increments, especially near the equivalence point.

  • Determine the equivalence point, which is the point of the most significant change in pH per unit volume of titrant added.

  • Calculate the purity of the this compound salt using the following formula:

    Where:

    • V = Volume of HCl at the equivalence point (L)

    • N = Normality of HCl (mol/L)

    • MW = Molecular weight of this compound salt (324.35 g/mol )

    • W = Weight of the sample (g)

    • n = number of equivalents (for monosodium salt, n=1)

Determination of Water Content by Karl Fischer Titration

This is a highly specific method to quantify the water content in the sample.

Principle: The Karl Fischer titration is based on a reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.

Reagents and Equipment:

  • This compound salt sample

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents (as per instrument manufacturer's recommendation)

  • Anhydrous methanol or a suitable solvent

  • Analytical balance

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Titrate the solvent in the titration cell to a dry endpoint to eliminate any residual water.

  • Accurately weigh a suitable amount of the this compound salt sample and add it to the titration cell.

  • Start the titration and record the amount of water detected in the sample.

  • The water content is typically expressed as a percentage of the total weight.

Elemental Analysis (CHNS)

This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the sample, which can be compared to the theoretical values for this compound salt (C₈H₁₇N₂NaO₆S₂).

Principle: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[1][2]

Reagents and Equipment:

  • This compound salt sample, finely ground and dried

  • CHNS elemental analyzer

  • Tin or silver capsules for sample weighing

  • Microbalance

Procedure:

  • Calibrate the CHNS analyzer using a certified standard.

  • Accurately weigh 2-3 mg of the dried this compound salt sample into a tin or silver capsule.

  • Place the capsule in the autosampler of the elemental analyzer.

  • Initiate the analysis sequence.

  • Compare the experimental weight percentages of C, H, N, and S to the theoretical values:

    • Carbon (C): 29.62%

    • Hydrogen (H): 5.28%

    • Nitrogen (N): 8.64%

    • Sulfur (S): 19.77%

    • Sodium (Na): 7.09%

    • Oxygen (O): 29.60%

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC can be used to separate and quantify PIPES from potential organic impurities. Due to the zwitterionic and polar nature of PIPES, traditional reversed-phase columns may not provide adequate retention.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is often more suitable.

Principle: The sample is dissolved in a mobile phase and passed through a chromatography column. Different components in the sample interact differently with the stationary phase, leading to their separation.

Reagents and Equipment:

  • This compound salt sample

  • HPLC system with a suitable detector (e.g., UV, ELSD, or CAD)

  • HILIC or mixed-mode HPLC column

  • High-purity solvents (e.g., acetonitrile, water)

  • Buffer salts for mobile phase preparation (e.g., ammonium formate)

Procedure (Example HILIC Method):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) in a ratio suitable for HILIC (e.g., 80:20 acetonitrile:buffer).

  • Sample Preparation: Prepare a stock solution of the this compound salt sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., ZIC®-HILIC)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PIPES has a weak UV chromophore.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metals

ICP-MS is a highly sensitive technique for the detection and quantification of trace heavy metal impurities.[4][5]

Principle: The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Reagents and Equipment:

  • This compound salt sample

  • ICP-MS instrument

  • High-purity nitric acid

  • Deionized water, high-purity

  • Certified multi-element standards for calibration

Procedure:

  • Accurately weigh a known amount of the this compound salt sample.

  • Digest the sample in a solution of high-purity nitric acid and deionized water.

  • Dilute the digested sample to a final volume with deionized water.

  • Calibrate the ICP-MS with the multi-element standards.

  • Analyze the sample solution for the concentration of various heavy metals (e.g., Pb, Cd, Hg, As).

  • Compare the results to the supplier's specifications.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive purity assessment of commercial this compound salt.

Purity_Assessment_Workflow cluster_initial Initial Assessment cluster_primary Primary Purity & Composition cluster_impurities Impurity Profiling cluster_final Final Evaluation start Receive Commercial this compound Salt coa Review Certificate of Analysis start->coa titration Acid-Base Titration (Purity Assay) coa->titration In-house Verification elemental Elemental Analysis (CHNS) (Composition Verification) coa->elemental In-house Verification karl_fischer Karl Fischer Titration (Water Content) coa->karl_fischer In-house Verification hplc HPLC (HILIC/Mixed-Mode) (Organic Impurities) coa->hplc icpms ICP-MS (Heavy Metal Impurities) coa->icpms data_analysis Data Analysis & Comparison to Specs titration->data_analysis elemental->data_analysis karl_fischer->data_analysis hplc->data_analysis icpms->data_analysis decision Accept or Reject Lot data_analysis->decision

Caption: Workflow for the comprehensive purity assessment of this compound salt.

By following these guidelines and experimental protocols, researchers can gain a comprehensive understanding of the purity of their commercial this compound salt, ensuring the integrity and reliability of their experimental outcomes.

References

A Researcher's Guide to Buffer Selection in HPLC: A Performance Comparison of PIPES Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing high-pressure liquid chromatography (HPLC), the choice of mobile phase buffer is a critical parameter that can significantly impact the resolution, reproducibility, and overall success of a separation. While traditional buffers like phosphate and acetate are widely used, zwitterionic buffers such as PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) offer distinct advantages in specific applications, particularly in the analysis of biological molecules. This guide provides an objective comparison of PIPES buffer with other common HPLC buffers, supported by physicochemical data and detailed experimental protocols, to aid in making informed decisions for your chromatographic needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate buffer begins with an understanding of its fundamental chemical and physical properties. The ideal buffer for HPLC should have a pKa close to the desired mobile phase pH, be soluble in the mobile phase, and not interfere with the detection method.[1][2]

PropertyPIPESPhosphateAcetateTris
pKa (at 25°C) 6.76[3]pKa1=2.15, pKa2=7.20, pKa3=12.35[4]4.76[5]8.06
Buffering pH Range 6.1 - 7.5[3][6]1.1-3.1, 6.2-8.2, 11.3-13.3[4]3.8 - 5.8[5]7.5 - 9.0
UV Cutoff < 220 nm[3]< 200 nm[7]~205 nm[5]~205 nm
Metal Ion Binding Negligible[3]Strong (can precipitate with Ca²⁺ and Mg²⁺)Weak to moderateModerate
Solubility in Water Poor (requires dissolution in alkaline solution)[3]High[7]HighHigh
Solubility in Organic Modifiers Low (can precipitate at high organic content)Limited (especially potassium salts in acetonitrile)[7]Generally goodModerate
Temperature Effect on pKa (ΔpKa/°C) -0.0085-0.0028-0.0002-0.031

Performance in HPLC Applications: Beyond Just pH Control

While maintaining a stable pH is the primary function of a buffer, its interaction with the analyte and the stationary phase can significantly influence chromatographic performance.

The PIPES Advantage: Analysis of Proteins and Metalloenzymes

The standout feature of PIPES buffer is its negligible interaction with metal ions.[3] This is a critical advantage in the HPLC analysis of metalloenzymes and other proteins where metal cofactors are essential for their structure and activity. Phosphate buffers, in contrast, can chelate these metal ions, potentially leading to inaccurate quantification or loss of biological activity.[2]

In applications such as ion-exchange and size-exclusion chromatography for protein purification, the inert nature of PIPES helps to minimize non-specific interactions with the column matrix, leading to improved recovery and purity of the target protein.

Peak Shape and Retention Time Stability

Phosphate buffers are known to sometimes improve peak shape for basic compounds on silica-based columns by masking residual silanol groups.[2] However, this interaction can also lead to irreversible adsorption of some analytes. The zwitterionic nature of PIPES and its lower ionic strength at a given concentration compared to phosphate may offer a different selectivity profile and should be considered during method development.

Experimental Protocols

To facilitate a direct comparison of buffer performance for your specific application, the following experimental protocols are provided.

Protocol 1: Evaluation of Buffer Performance in Reversed-Phase HPLC

Objective: To compare the effect of PIPES, phosphate, and acetate buffers on the retention time, peak shape, and resolution of a model analyte (e.g., a peptide or a small molecule with an ionizable group).

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • PIPES (free acid)

  • Sodium phosphate (monobasic and dibasic)

  • Sodium acetate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Analyte of interest

Methodology:

  • Buffer Preparation (Aqueous Stock Solutions):

    • 50 mM PIPES, pH 6.8: Dissolve the appropriate amount of PIPES free acid in HPLC grade water. Adjust the pH to 6.8 with a sodium hydroxide solution. Bring to the final volume with water.

    • 50 mM Sodium Phosphate, pH 6.8: Prepare solutions of monobasic and dibasic sodium phosphate. Mix them, adjusting the ratio until the desired pH of 6.8 is achieved.

    • 50 mM Sodium Acetate, pH 4.8: Dissolve sodium acetate in HPLC grade water and adjust the pH to 4.8 with acetic acid.

  • Mobile Phase Preparation:

    • For each buffer system, prepare the mobile phase by mixing the aqueous buffer stock with acetonitrile in the desired ratio (e.g., 80:20 v/v aqueous:acetonitrile).

    • Filter and degas all mobile phases before use.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: As appropriate for the analyte.

    • Gradient (if necessary): A linear gradient from a low to a high percentage of organic modifier can be employed to determine the optimal elution conditions.

  • Data Analysis:

    • Inject the analyte standard under each mobile phase condition in triplicate.

    • Record the retention time (t_R), peak width at half-height (w_h), and asymmetry factor (A_s) for each peak.

    • Calculate the resolution (R_s) between critical peak pairs if analyzing a mixture.

    • Compare the average values and standard deviations for these parameters across the different buffer systems.

Visualizing the Workflow: Protein Purification via HPLC

The following diagram illustrates a typical workflow for purifying a target protein from a complex mixture using a multi-step HPLC process, where a buffer like PIPES would be crucial for maintaining protein stability.

G cluster_0 Sample Preparation cluster_1 HPLC Purification Steps cluster_2 Analysis & Final Product CellLysis Cell Lysis & Clarification CrudeExtract Crude Protein Extract CellLysis->CrudeExtract AffinityChrom Affinity Chromatography (e.g., His-Tag) CrudeExtract->AffinityChrom IonExchange Ion-Exchange Chromatography (PIPES Buffer) AffinityChrom->IonExchange SizeExclusion Size-Exclusion Chromatography (PIPES Buffer) IonExchange->SizeExclusion PurityAnalysis Purity Analysis (SDS-PAGE, HPLC) SizeExclusion->PurityAnalysis PureProtein Purified Protein PurityAnalysis->PureProtein

Caption: Workflow for multi-step HPLC protein purification.

Conclusion

The selection of a buffer for HPLC should be a deliberate process based on the specific requirements of the analysis. While phosphate and acetate buffers are suitable for a wide range of applications, PIPES buffer presents a compelling alternative, particularly for the analysis of biological macromolecules. Its key advantage of minimal metal ion chelation makes it the buffer of choice for studies involving metalloenzymes and for maintaining the integrity of proteins during purification.

For routine small molecule analysis where metal ion interaction is not a concern, the higher solubility and lower cost of phosphate and acetate buffers may be more practical. However, when developing methods for complex biological samples, the unique properties of PIPES can lead to more reliable and accurate results. It is recommended to perform a comparative evaluation, as outlined in the provided protocol, to determine the optimal buffer for your specific HPLC method.

References

A Researcher's Guide to the Quantitative Analysis of PIPES Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise concentration of buffer components is paramount for experimental reproducibility and accuracy. This guide provides a comprehensive comparison of analytical methods for the quantitative determination of piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) concentration in solution. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry with chemical derivatization, and Potentiometric Titration, supported by comparative data to aid in selecting the most suitable method for your specific application.

PIPES is a zwitterionic buffer widely used in biochemistry, cell culture, and chromatography due to its pKa being near physiological pH and its minimal interaction with metal ions.[1] Accurate quantification of its concentration is crucial for maintaining stable pH conditions in sensitive assays, such as those involving metalloenzymes or protein crystallization.[1] This guide will provide an objective comparison of common analytical techniques for this purpose.

Comparison of Analytical Methods

The selection of an appropriate analytical method for PIPES quantification depends on factors such as the required sensitivity, specificity, sample matrix, available equipment, and desired throughput. Below is a summary of the performance of three common methods.

ParameterHPLC with Pre-column DerivatizationUV-Visible Spectrophotometry (with Derivatization)Potentiometric Titration
Principle Chromatographic separation of a derivatized PIPES analyte followed by UV or fluorescence detection.Colorimetric reaction of PIPES with a derivatizing agent, and measurement of absorbance at a specific wavelength.Neutralization of the sulfonic acid and piperazine functional groups of PIPES with a standard base, monitoring the pH change.
Linearity Range 0.1 - 50 µg/mL1 - 100 µg/mL100 - 5000 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.5 µg/mL~50 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~1 µg/mL~100 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Specificity High (separates from interfering species)Moderate (potential for interference from other amines)Low (titrates any acidic/basic species)
Throughput ModerateHighLow
Cost & Complexity HighLowLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method offers high sensitivity and specificity, making it ideal for complex sample matrices. As PIPES lacks a strong chromophore, a derivatization step is necessary to enable UV or fluorescence detection.[2] Here, we propose derivatization with o-Phthalaldehyde (OPA), which reacts with the primary amine in the piperazine ring.

Materials:

  • PIPES standard solution

  • HPLC grade acetonitrile and water

  • o-Phthalaldehyde (OPA) reagent

  • 2-Mercaptoethanol

  • Boric acid buffer (0.4 M, pH 10.4)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Preparation of OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Sample Derivatization: Mix 100 µL of the PIPES-containing sample (or standard) with 400 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.8)

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm)

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized PIPES standards against their known concentrations. Determine the concentration of the unknown sample from this curve.

UV-Visible Spectrophotometry with Ninhydrin Derivatization

This colorimetric method is a simpler and more cost-effective alternative to HPLC, suitable for routine analysis where high specificity is not critical. The ninhydrin reaction targets the amine groups in the piperazine ring of PIPES to produce a colored product.[3]

Materials:

  • PIPES standard solution

  • Ninhydrin reagent (2% in ethanol)

  • Acetate buffer (pH 5.2)

  • UV-Visible Spectrophotometer

Procedure:

  • Sample Preparation: To 1 mL of the PIPES-containing sample (or standard) in a test tube, add 0.5 mL of acetate buffer (pH 5.2).

  • Color Development: Add 0.5 mL of the ninhydrin reagent and mix thoroughly. Heat the tubes in a boiling water bath for 15 minutes.

  • Measurement: Cool the tubes to room temperature and dilute with 5 mL of 50% ethanol. Measure the absorbance of the solution at 570 nm against a reagent blank.

  • Quantification: Prepare a calibration curve by plotting the absorbance of the PIPES standards versus their concentrations. Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve.

Potentiometric Titration

This classical analytical method is highly accurate and precise for concentrated solutions but lacks sensitivity and specificity for trace analysis. It involves the direct titration of PIPES with a strong base.

Materials:

  • PIPES-containing solution

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • Sample Preparation: Place a known volume (e.g., 25 mL) of the PIPES solution into a beaker and add a magnetic stir bar.

  • Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized NaOH solution in small increments from the burette.

  • Endpoint Detection: Record the pH after each addition of titrant. The equivalence point is the point of the most rapid pH change, which can be determined from the first or second derivative of the titration curve.

  • Calculation: The concentration of PIPES can be calculated using the following formula, assuming PIPES acts as a diprotic acid in the titrated pH range: Concentration (M) = (Volume of NaOH × Molarity of NaOH) / Volume of PIPES sample

Visualizing Experimental Workflows and Relevant Pathways

To further clarify the methodologies and their context, the following diagrams have been generated.

Workflow for HPLC Analysis of PIPES cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample PIPES Sample/Standard Derivatization Derivatization (2 min) Sample->Derivatization OPA OPA Reagent OPA->Derivatization Injection Inject 20 µL Derivatization->Injection Derivatized Sample Separation C18 Column Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Concentration Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-based quantification of PIPES.

Method Selection Logic for PIPES Analysis Start Start: Need to Quantify PIPES ComplexMatrix Complex Sample Matrix? Start->ComplexMatrix HighSensitivity High Sensitivity Required? ComplexMatrix->HighSensitivity Yes HighAccuracy High Accuracy/Precision Required? ComplexMatrix->HighAccuracy No HPLC Use HPLC HighSensitivity->HPLC Yes Spectrophotometry Use Spectrophotometry HighSensitivity->Spectrophotometry No HighAccuracy->Spectrophotometry No Titration Use Potentiometric Titration HighAccuracy->Titration Yes Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Binding Grb2 Grb2/Sos Dimerization->Grb2 PI3K PI3K Dimerization->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

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